molecular formula C36H46N14O14S B11834498 EC089

EC089

Katalognummer: B11834498
Molekulargewicht: 930.9 g/mol
InChI-Schlüssel: HEPJURCEHYKKAB-YFNVTMOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EC089 is a useful research compound. Its molecular formula is C36H46N14O14S and its molecular weight is 930.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H46N14O14S

Molekulargewicht

930.9 g/mol

IUPAC-Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60)/t18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

HEPJURCEHYKKAB-YFNVTMOMSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Folate-Targeted Drug Conjugates: A Focus on EC-Series Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "EC089" is not found in publicly available scientific literature. This guide is based on the synthesis and characterization of structurally related and well-documented folate-drug conjugates from the same "EC" series developed by Endocyte (now part of Novartis), such as EC0305, EC0489, and EC0531. These compounds are folate-tubulysin conjugates designed for targeted cancer therapy.

Introduction

Folate receptor (FR)-targeted therapies represent a promising strategy in oncology, leveraging the overexpression of FR on the surface of various cancer cells compared to normal tissues. This differential expression allows for the selective delivery of potent cytotoxic agents to malignant cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The "EC" series of small molecule-drug conjugates (SMDCs) exemplifies this approach, utilizing folic acid as a targeting ligand to deliver highly potent payloads, such as tubulysins, directly to cancer cells.

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative folate-tubulysin conjugate, serving as a surrogate for the requested "this compound." The methodologies and data presented are compiled from publicly available patents and scientific literature pertaining to the development of these targeted therapeutics.

Synthesis of a Representative Folate-Tubulysin Conjugate

The synthesis of a folate-tubulysin conjugate is a multi-step process that involves the preparation of three key components: the folate-linker moiety, the cytotoxic payload, and the final conjugation reaction.

General Synthetic Strategy

The overall synthetic approach involves the following key stages:

  • Activation of Folic Acid: The γ-carboxyl group of folic acid is selectively activated to ensure regioselective conjugation, preserving the α-carboxyl group's essential role in folate receptor binding.

  • Linker Synthesis: A hydrophilic spacer or linker is synthesized. This component is crucial for improving the solubility of the conjugate and for ensuring that the cytotoxic drug is released in its active form inside the target cell.

  • Payload Modification: The cytotoxic agent, such as a tubulysin analog, is often modified with a functional group that is compatible with the linker for subsequent conjugation.

  • Conjugation: The folate-linker and the modified payload are covalently linked to form the final folate-drug conjugate.

  • Purification: The final product is purified using chromatographic techniques to ensure high purity.

Experimental Protocols

The following protocols are representative of the synthesis of a folate-tubulysin conjugate and are based on established methodologies.

Protocol 2.2.1: Synthesis of γ-Activated Folic Acid

  • Suspend folic acid in anhydrous dimethyl sulfoxide (DMSO).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the suspension.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • The resulting solution containing the γ-NHS ester of folic acid is used directly in the next step.

Protocol 2.2.2: Synthesis of Folate-Linker

  • Dissolve a bifunctional linker (e.g., a polyethylene glycol (PEG) diamine) in anhydrous DMSO.

  • Add the solution of γ-activated folic acid dropwise to the linker solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by HPLC.

  • Purify the folate-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the folate-linker as a solid.

Protocol 2.2.3: Conjugation of Folate-Linker to Tubulysin Analog

  • Dissolve the folate-linker and a modified tubulysin analog (e.g., tubulysin B hydrazide) in a suitable solvent such as DMSO.

  • Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the final conjugate by HPLC.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the collected fractions to yield the final folate-tubulysin conjugate as a pure solid.

Characterization of the Folate-Tubulysin Conjugate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized conjugate. A combination of spectroscopic and chromatographic techniques is employed.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of a representative folate-tubulysin conjugate.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterExpected ValueMethod
Purity > 95%Reverse-Phase HPLC
Retention Time Analyte-specificReverse-Phase HPLC
Molecular Weight (Expected) Calculated based on structureN/A
Molecular Weight (Observed) [M+H]⁺, [M+Na]⁺ESI-MS

Table 2: Spectroscopic Data

TechniqueKey Observations
¹H NMR Characteristic peaks for folic acid (aromatic protons), the linker (e.g., PEG methylene protons), and the tubulysin payload (amide and aliphatic protons) are present.
¹³C NMR Resonances corresponding to the carbon atoms of the folate, linker, and tubulysin moieties are observed.
FT-IR Characteristic absorption bands for amide bonds, carbonyl groups, and aromatic rings are present.
UV-Vis Absorption maxima corresponding to the pteridine ring of folic acid and any chromophores in the payload are observed.
Experimental Protocols for Characterization

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm and 365 nm.

Protocol 3.2.2: Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Mode: Positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused directly or via LC-MS.

Protocol 3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC experiments are performed to confirm the structure and connectivity of the conjugate.

Mandatory Visualizations

Signaling Pathway

folate_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug Conjugate Folate-Drug Conjugate FR Folate Receptor (FRα) Folate-Drug Conjugate->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug (e.g., Tubulysin) Lysosome->Drug Drug Release (Linker Cleavage) Tubulin Tubulin Dimers Drug->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Folate Receptor-Mediated Drug Delivery Pathway.

Experimental Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Folic_Acid Folic Acid Activated_FA γ-Activated Folic Acid Folic_Acid->Activated_FA Activation Linker Bifunctional Linker Folate_Linker Folate-Linker Linker->Folate_Linker Coupling Tubulysin Tubulysin Analog Final_Conjugate Folate-Tubulysin Conjugate Tubulysin->Final_Conjugate Conjugation Activated_FA->Folate_Linker Folate_Linker->Final_Conjugate Purification_Step Preparative HPLC Final_Conjugate->Purification_Step HPLC_Analysis HPLC Purification_Step->HPLC_Analysis MS_Analysis Mass Spectrometry Purification_Step->MS_Analysis NMR_Analysis NMR Spectroscopy Purification_Step->NMR_Analysis

Caption: General Workflow for Synthesis and Characterization.

Logical Relationship

logical_relationship Targeting Targeting Moiety (Folic Acid) Conjugate Folate-Drug Conjugate Targeting->Conjugate Linker Linker (Solubility & Release) Linker->Conjugate Payload Cytotoxic Payload (Tubulysin) Payload->Conjugate Selectivity Tumor Selectivity Conjugate->Selectivity Efficacy Therapeutic Efficacy Selectivity->Efficacy Safety Improved Safety Profile Selectivity->Safety

Caption: Core Components and Therapeutic Rationale.

An In-depth Technical Guide to the Mechanism of Action of Folate Receptor-Targeted Tubulysin Conjugates: A Focus on EC1456

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "EC089" did not yield specific information on a compound with this identifier. This guide focuses on EC1456, a well-documented folate-tubulysin conjugate, as a representative molecule to explore the mechanism of action for this class of targeted therapies.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to EC1456, a small molecule drug conjugate (SMDC) that targets the folate receptor (FR) for the delivery of a potent cytotoxic agent.

Introduction: The Rationale for Folate Receptor-Targeted Therapy

The folate receptor is a promising target for cancer therapy due to its limited expression in normal tissues and high expression in a variety of cancers, including those of the ovary, lung, and breast.[1] This differential expression provides a therapeutic window for the targeted delivery of cytotoxic agents, potentially increasing their efficacy while reducing systemic toxicity. EC1456 is an SMDC that leverages this by linking folic acid to the potent microtubule inhibitor, tubulysin B hydrazide (TubBH).[1]

EC1456: Molecular Structure and Mechanism of Action

EC1456 is comprised of three key components: a folic acid targeting ligand, a cleavable linker system, and the cytotoxic tubulysin B hydrazide payload. The proposed mechanism of action involves a multi-step process:

  • Binding to Folate Receptor: The folic acid component of EC1456 binds with high affinity to folate receptors on the surface of cancer cells.[1]

  • Endocytosis: Upon binding, the EC1456-receptor complex is internalized by the cell through endocytosis.[1]

  • Payload Release: Inside the cell, the linker system is cleaved, releasing the active TubBH payload.

  • Microtubule Disruption: TubBH is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubules.[1]

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network results in cell cycle arrest in the M-phase and subsequent induction of apoptosis, leading to cancer cell death.[2]

Preclinical Data

In Vitro Efficacy

EC1456 has demonstrated potent and specific cytotoxic activity against FR-positive cancer cells in vitro.

Cell LineIC50 (nM)Specificity (Fold-difference with Folic Acid Competition)Reference
KB (human cervical cancer)1.5~1000[3]

Table 1: In Vitro Cytotoxicity of EC1456 in FR-Positive KB Cells

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have shown significant anti-tumor activity of EC1456.

Tumor ModelDosing ScheduleOutcomeReference
KB Xenograft2 µmol/kg, TIW for 2 weeks100% cures, even in large tumors (up to 800 mm³)[3]
MDA-MB-231 (Triple-Negative Breast Cancer) XenograftNot specifiedComplete cures[2]
M109 (Lung Cancer) XenograftNot specifiedComplete cures[2]
Vintafolide-Resistant KB Xenograft2 µmol/kg, TIW for 2 weeksPartial to curative responses[3]
Cisplatin-Resistant Cell LinesNot specifiedHighly active[2]
Paclitaxel-Resistant Cell LinesNot specifiedHighly active[2]

Table 2: In Vivo Anti-Tumor Activity of EC1456 in Xenograft Models

Clinical Data: Phase 1 Trial (NCT01999738)

A Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of EC1456 in patients with advanced solid tumors.[1][2]

ParameterDetailsReference
Trial Identifier NCT01999738[1]
Patient Population Patients with advanced solid tumors[1]
Dosing Schedules Evaluated Twice weekly (BIW), Once weekly (QW), Continuous weekly (CWD), Four times a week (QIW)[1]
Recommended Phase 2 Dose (RP2D) 6.0 mg/m² (BIW), 12.5 mg/m² (QW)[1]
Most Common Treatment-Related Adverse Events (TRAEs) Gastrointestinal issues, fatigue, metabolic changes, alopecia, headache (primarily Grade 1 and 2)[1]
Dose-Limiting Toxicities (DLTs) Infusion reaction, headache, abdominal pain (Grade 3)[1]
Preliminary Efficacy Durable stable disease (≥12 weeks) observed in 12 patients[1]

Table 3: Summary of Phase 1 Clinical Trial of EC1456

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EC1456 in cancer cell lines.

Methodology:

  • Cell Culture: FR-positive KB cells are cultured in folate-deficient RPMI medium supplemented with 10% fetal bovine serum.

  • Plating: Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of EC1456 for 2 hours at 37°C. For competition assays, a 100-fold excess of free folic acid is co-incubated with EC1456.

  • Wash and Chase: After the 2-hour pulse, the drug-containing medium is removed, and cells are washed four times with fresh medium. Cells are then incubated in drug-free medium for an additional 70 hours (chase period).

  • Viability Assessment: Cell viability is assessed by measuring the incorporation of ³H-thymidine into the DNA of proliferating cells. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is calculated as the drug concentration that causes a 50% reduction in ³H-thymidine incorporation compared to untreated control cells.[3]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of EC1456 in a mouse model of human cancer.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., KB cells) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. EC1456 is administered intravenously according to a specified dosing schedule (e.g., 2 µmol/kg, three times a week for two weeks). The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. Efficacy is assessed by comparing the tumor growth in the treated group to the control group. Outcomes can be reported as tumor growth inhibition, partial responses, complete responses, or cures (complete tumor regression with no regrowth during the study period).[3]

  • Toxicity Assessment: Animal well-being is monitored daily, and body weights are measured regularly as an indicator of systemic toxicity.

Visualizations

EC1456_Mechanism_of_Action EC1456 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC1456 EC1456 FR Folate Receptor (FR) EC1456->FR Binding Endosome Endosome FR->Endosome Endocytosis TubBH Tubulysin B Hydrazide (TubBH) Endosome->TubBH Payload Release Microtubule_Disruption Microtubule Disruption TubBH->Microtubule_Disruption Cell_Cycle_Arrest M-Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of EC1456-mediated cytotoxicity.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow of EC1456 In_Vitro_Studies In Vitro Studies Cytotoxicity_Assay Cytotoxicity Assay (IC50) In_Vitro_Studies->Cytotoxicity_Assay Specificity_Assay Specificity Assay (Folate Competition) In_Vitro_Studies->Specificity_Assay In_Vivo_Studies In Vivo Studies Cytotoxicity_Assay->In_Vivo_Studies Specificity_Assay->In_Vivo_Studies Xenograft_Model Xenograft Model Establishment In_Vivo_Studies->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Clinical_Trial Phase 1 Clinical Trial Efficacy_Study->Clinical_Trial Toxicity_Study->Clinical_Trial

Caption: Experimental workflow for preclinical evaluation.

References

EC089 and Folate Receptor Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that exhibits high affinity for the vitamin folic acid and its reduced derivatives.[1] The FR, particularly the alpha isoform (FRα), is overexpressed in a wide array of epithelial malignancies, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is highly restricted. This differential expression profile makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells. EC089 is a folate-drug conjugate designed to exploit this therapeutic window by utilizing folic acid as a high-affinity ligand to target and deliver a cytotoxic payload specifically to FR-positive cancer cells. This technical guide provides an in-depth analysis of the folate receptor binding affinity of folate-drug conjugates, with a focus on the methodologies used to quantify this critical interaction.

Folate Receptor Binding Affinity of Folate-Drug Conjugates

Folate-drug conjugates are engineered to retain the high binding affinity of folic acid for the folate receptor. This affinity is crucial for the targeted delivery and subsequent internalization of the cytotoxic drug into cancer cells. The binding affinity is typically quantified by the equilibrium dissociation constant (K_D), with lower K_D values indicating a stronger binding interaction.

While specific quantitative binding data for this compound is not publicly available, the class of folate-drug conjugates consistently demonstrates high affinity for the folate receptor, often in the low nanomolar to picomolar range. For instance, cells overexpressing the folate receptor have been shown to bind folate-drug conjugates with a K_D of approximately 10⁻⁹ M.[1] It is critical that the chemical modification of the γ-carboxylic acid moiety of folic acid during conjugation does not disrupt the recognition by the folate receptor, as modification of the α-carboxylic acid group is known to impair binding.[1]

The table below summarizes the binding affinities of various folate derivatives and conjugates to the folate-binding protein (FBP), a proxy for the folate receptor, as determined by surface plasmon resonance. This data illustrates the high-affinity interactions characteristic of this class of molecules.

CompoundAssociation Rate Constant (k_a) (M⁻¹s⁻¹)Dissociation Rate Constant (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (pM)
Folic Acid1.0 x 10⁶-20
(6R)-5-CH₃-5,6,7,8-tetrahydrofolic acid--160
(6S)-5-HCO-5,6,7,8-tetrahydrofolic acid-3.2 x 10⁻³-

Data adapted from Holm, J., Hansen, S. I., & Høier-Madsen, M. (1999). Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity.[2]

Experimental Protocols for Determining Folate Receptor Binding Affinity

The determination of binding affinity is a critical step in the preclinical evaluation of folate-drug conjugates. The most common methods employed are radioligand binding assays, often in a competitive format.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled ligand (the folate-drug conjugate, e.g., this compound) to compete with a radiolabeled ligand (e.g., ³H-folic acid) for binding to the folate receptor.

Materials:

  • FR-positive cells (e.g., KB, IGROV-1) or cell membrane preparations

  • Radiolabeled folic acid (e.g., [³H]folic acid)

  • Unlabeled competitor (this compound or other folate conjugates)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Protocol:

  • Cell Preparation: Culture FR-positive cells to near confluency. Harvest and wash the cells with binding buffer. Cell membranes can also be prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled folic acid to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor (this compound) to the wells. Include wells with no competitor (total binding) and wells with a large excess of unlabeled folic acid (non-specific binding).

  • Incubation: Incubate the plate at 4°C or 37°C for a predetermined time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Visualizations

Folate Receptor-Mediated Endocytosis and Signaling

The binding of a folate-drug conjugate like this compound to the folate receptor initiates a cascade of events leading to the internalization of the drug and subsequent cellular effects. The following diagram illustrates the key steps in this process.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Folate-Drug Conjugate) FR Folate Receptor (FR) This compound->FR Binding (High Affinity) Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acidification & Cleavage Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity Target Engagement

Caption: Folate receptor-mediated endocytosis of this compound.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the binding affinity of a folate-drug conjugate.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cells FR-Positive Cells Incubation Incubate to Equilibrium Cells->Incubation Radioligand [³H]Folic Acid (Fixed Concentration) Radioligand->Incubation Competitor This compound (Increasing Concentrations) Competitor->Incubation Filtration Separate Bound from Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate K_i (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive binding assay.

Conclusion

The high-affinity binding of folate-drug conjugates to the folate receptor is the cornerstone of their targeted therapeutic strategy. While specific binding constants for this compound are not publicly documented, the established high affinity of this class of compounds underscores their potential for selective delivery of cytotoxic agents to FR-positive tumors. The experimental protocols detailed herein provide a robust framework for the quantitative assessment of this critical molecular interaction, which is essential for the continued development and optimization of novel folate-targeted therapies.

References

The Discovery and Development of Vintafolide (EC145): A Folate Receptor-Targeted Vinca Alkaloid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vintafolide (formerly EC145) is a pioneering small molecule drug conjugate (SMDC) that represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of vintafolide. By leveraging the overexpression of the folate receptor (FR) on the surface of various cancer cells, vintafolide selectively delivers a potent vinca alkaloid payload, desacetylvinblastine hydrazide (DAVLBH), to malignant tissues, thereby minimizing systemic toxicity. This document details the quantitative data from key studies, outlines experimental protocols, and visualizes the critical pathways and workflows involved in the development of this promising therapeutic agent.

Introduction

The principle of targeted therapy in oncology is to exploit the molecular differences between cancerous and normal cells to achieve maximum therapeutic efficacy with minimal off-target effects. One such molecular target is the folate receptor (FR), a glycosylphosphatidylinositol-anchored protein that is frequently overexpressed in a variety of epithelial malignancies, including ovarian, lung, and endometrial cancers, while its expression in normal tissues is limited.[1][2] Vintafolide was designed to capitalize on this differential expression. It is a conjugate of folic acid and the potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH).[3] This design allows for the specific delivery of the cytotoxic payload to FR-positive cancer cells.[1][4]

Chemical Structure and Synthesis

Vintafolide is a complex molecule consisting of three key components: a targeting moiety (folic acid), a cytotoxic payload (desacetylvinblastine hydrazide), and a cleavable linker system.[5] The linker is designed to be stable in circulation but to release the payload under the reducing conditions found within the endosomes of the target cell.[1][6]

A detailed, multi-step synthesis is required to produce vintafolide. While specific proprietary details of the manufacturing process are not fully public, the general synthetic strategy involves the individual synthesis of the folate-linker and the DAVLBH payload, followed by their conjugation.[5][7]

Mechanism of Action

The mechanism of action of vintafolide is a multi-step process that relies on the specific biology of the folate receptor.

  • Binding: Vintafolide binds with high affinity to the folate receptor on the surface of cancer cells.[2]

  • Endocytosis: Upon binding, the vintafolide-FR complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.[1][4]

  • Payload Release: The acidic environment within the endosome facilitates the cleavage of the disulfide linker, releasing the active DAVLBH payload into the cytoplasm.[1][6]

  • Cytotoxicity: The released DAVLBH, a potent vinca alkaloid, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

dot

Vintafolide Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Vintafolide Vintafolide Folate_Receptor Folate Receptor (FR) Vintafolide->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis DAVLBH DAVLBH (Payload) Endosome->DAVLBH Payload Release Microtubule_Disruption Microtubule Disruption DAVLBH->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of Vintafolide.

Preclinical Development

In Vitro Studies

Vintafolide has demonstrated potent and selective cytotoxicity against a range of FR-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) is typically in the low nanomolar range for cells expressing high levels of the folate receptor.

Cell LineCancer TypeFolate Receptor StatusVintafolide IC50 (nM)Reference
KBCervical CancerHigh9[8]
IGROV-1Ovarian CancerHighNot specified (low nM)[9]
SKOV-3Ovarian CancerModerateNot specified (low nM)[9]
HeLaCervical CancerModerateNot specified (low nM)[9]

Table 1: In Vitro Cytotoxicity of Vintafolide in Various Cancer Cell Lines.

In Vivo Studies

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of vintafolide. In mice bearing FR-positive tumors, treatment with vintafolide resulted in complete tumor regression and long-term survival in many cases.[10]

Animal ModelTumor TypeTreatment RegimenKey FindingsReference
Nude MiceKB Xenograft2.5 mg/kg, i.v., 3x/week for 2 weeksComplete tumor regression[10]
BALB/c MiceM109 Lung Carcinoma2.5 mg/kg, i.v., 3x/week for 2 weeksSignificant tumor growth inhibition[10]

Table 2: In Vivo Efficacy of Vintafolide in Xenograft Models.

Pharmacokinetics

Pharmacokinetic studies in animals and humans have characterized the absorption, distribution, metabolism, and excretion of vintafolide. The drug exhibits a multi-compartmental pharmacokinetic profile.

ParameterValue (in humans)UnitReference
Volume of Distribution (Vd)5.5L
Clearance (CL)0.95L/h

Table 3: Key Pharmacokinetic Parameters of Vintafolide in Humans.

Clinical Development

Vintafolide has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients.

Phase I Trials

A Phase I dose-escalation study (NCT00308269) was conducted in patients with refractory solid tumors to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). The MTD was established at 2.5 mg administered as an intravenous bolus on days 1, 3, and 5 and days 15, 17, and 19 of a 28-day cycle.[11][12] The primary DLT was constipation.[11]

Phase II Trials

Several Phase II trials have evaluated the efficacy of vintafolide in specific cancer types. The PRECEDENT trial (NCT00722592), a randomized Phase II study, compared vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer. The combination therapy showed a statistically significant improvement in progression-free survival (PFS) (5.0 months vs. 2.7 months).[13][14] Another Phase II trial (NCT00507741) investigated vintafolide in patients with advanced ovarian and endometrial cancers, demonstrating a correlation between FR positivity and clinical benefit.[15][16]

Trial IDPhaseIndicationTreatment ArmsPrimary EndpointKey ResultsReference
NCT00308269IRefractory Solid TumorsVintafolide MonotherapyMTDMTD: 2.5 mg; DLT: Constipation[11]
NCT00722592IIPlatinum-Resistant Ovarian CancerVintafolide + PLD vs. PLDPFSImproved PFS with combination (5.0 vs 2.7 months)[13]
NCT00507741IIAdvanced Ovarian & Endometrial CancerVintafolide MonotherapyClinical Benefit RateCorrelation between FR positivity and response[15]

Table 4: Summary of Key Clinical Trials for Vintafolide.

Phase III Trials

The PROCEED trial (NCT01170650), a Phase III study in platinum-resistant ovarian cancer, was initiated based on the promising Phase II results. However, the trial was stopped early as it did not meet the pre-specified endpoint for progression-free survival.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general outline for assessing the in vitro cytotoxicity of vintafolide.

  • Cell Seeding: Plate FR-positive cancer cells (e.g., KB, IGROV-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of vintafolide and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.[17][18][19]

dot

Cell Viability Assay Workflow Start Start Seed_Cells Seed FR-positive cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with Vintafolide dilutions Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Xenograft Tumor Model

This protocol outlines the general procedure for establishing and treating a xenograft tumor model.

  • Cell Preparation: Harvest FR-positive cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer vintafolide or a vehicle control intravenously according to the desired dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for further analysis. Evaluate treatment efficacy based on tumor growth inhibition.[10]

Conclusion

Vintafolide represents a well-characterized example of a folate receptor-targeted SMDC. Its development has provided valuable insights into the potential and the challenges of this therapeutic approach. The extensive preclinical and clinical data demonstrate a clear mechanism of action and a manageable safety profile. Although the Phase III trial did not meet its primary endpoint, the journey of vintafolide has significantly contributed to the understanding of targeted cancer therapies and has paved the way for the development of next-generation SMDCs. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development.

References

In-Depth Technical Guide: Vintafolide (EC145)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintafolide, also known as EC145, is a folate receptor-targeted small molecule-drug conjugate (SMDC) that represents a significant advancement in precision oncology. It comprises a folic acid targeting moiety, a cleavable disulfide linker, and the potent microtubule inhibitor, desacetylvinblastine monohydrazide (DAVLBH). By exploiting the overexpression of the folate receptor (FR) on the surface of various cancer cells, Vintafolide delivers its cytotoxic payload directly to malignant cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of Vintafolide's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

Vintafolide is a complex molecule designed for targeted drug delivery. Its structure is optimized for FR binding, aqueous solubility, and efficient release of the cytotoxic agent within the target cell.

Chemical Identifiers

IdentifierValue
IUPAC Name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-γ-glutamyl-L-α-aspartyl-L-arginyl-L-α-aspartyl-L-α-aspartyl-L-cysteine disulfide with methyl (5S,7R,9S)-5-ethyl-9-[(3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-4,5-dihydroxy-8-methoxy-6-methyl-5-({2-[(2-sulfanylethoxy)carbonyl]hydrazinyl}carbonyl)-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-carboxylate
CAS Number 742092-03-1
Molecular Formula C86H109N21O26S2
SMILES [H]/N=C(\N)/NCCC--INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--NNC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3--INVALID-LINK--(C=CC4)CC)c5cc(c(cc5N2C)OC)[C@]6(C[C@@H]7C--INVALID-LINK--(CC)O)C(=O

An In-depth Technical Guide to the Cellular Uptake Pathways of Folate Receptor-Targeting Agents: A Case Study Using the Hypothetical EC089

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the cellular uptake mechanisms of folate receptor (FR)-targeting agents. As specific data for a compound designated "EC089" is not publicly available, this guide synthesizes information from well-characterized folate-drug conjugates and the established principles of folate receptor-mediated endocytosis. "this compound" is used as a placeholder to illustrate these concepts.

Introduction

Folate, an essential B vitamin, is critical for cellular proliferation. Its uptake is primarily mediated by the folate receptor (FR), a cell surface glycoprotein. Notably, the folate receptor is overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited. This differential expression provides a strategic advantage for targeted cancer therapy. Folate-drug conjugates, which consist of folic acid linked to a cytotoxic agent, are designed to exploit this by selectively delivering potent therapeutics to cancer cells, thereby minimizing off-target toxicity. This guide delves into the cellular uptake pathways of such agents, typified here by the hypothetical molecule this compound.

Core Mechanism: Folate Receptor-Mediated Endocytosis

The primary pathway for the cellular entry of folate-drug conjugates is folate receptor-mediated endocytosis. This is a highly specific and efficient process that allows for the concentration of the therapeutic agent within target cells.

Signaling and Internalization Pathway

The binding of a folate-drug conjugate like this compound to the folate receptor alpha (FRα) initiates a cascade of events leading to its internalization.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Folate-Drug Conjugate) FR Folate Receptor α (FRα) This compound->FR 1. Binding Binding FR->Binding Endosome Early Endosome (pH ~6.0-6.5) Binding->Endosome 2. Internalization via Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Maturation Drug_Release Drug Release Late_Endosome->Drug_Release 4. Acidification-induced Conformational Change Recycling Receptor Recycling Late_Endosome->Recycling FRα Dissociation Target Intracellular Target (e.g., Microtubules, DNA) Drug_Release->Target 5. Cytosolic Entry & Target Engagement Recycling->FR 6. Recycling to Plasma Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway for this compound.

The process begins with the high-affinity binding of the folate moiety of the conjugate to FRα on the cell surface. This binding event triggers the clustering of receptors and invagination of the plasma membrane, leading to the formation of an endosome containing the receptor-ligand complex. As the endosome matures, its internal pH decreases. This acidic environment induces a conformational change in the folate receptor, causing the release of the drug conjugate. The released drug can then be transported into the cytoplasm to engage its intracellular target, while the folate receptor is recycled back to the cell surface.[1][2]

Quantitative Data on Folate-Drug Conjugates

The efficacy of a folate-drug conjugate is dependent on several quantitative parameters, including its binding affinity for the folate receptor and its cytotoxic potency. The following table summarizes representative data for various folate-drug conjugates, which can be considered as a proxy for the expected performance of a compound like this compound.

CompoundTarget/PayloadCell LineBinding Affinity (Kd or Relative Affinity)Cytotoxicity (IC50)Reference
Folic Acid-KB cells~0.19 nM (Kd)-
Vintafolide (EC145)Microtubule Inhibitor---
EC0225Mitomycin & Vinca AlkaloidKB cells-~1 nM[3][4]
EC2629DNA Crosslinking AgentKB cells0.53 (Relative to Folic Acid)~100x lower than microtubule inhibitors[5][6]

Experimental Protocols

The characterization of the cellular uptake of folate-drug conjugates involves a series of in vitro experiments. Below are detailed methodologies for key assays.

Folate Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of the test compound (e.g., this compound) to the folate receptor.

Protocol:

  • Cell Culture: Culture FR-positive cells (e.g., KB, IGROV, SKOV-3) in folate-free RPMI medium supplemented with 10% fetal bovine serum.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Ligand Preparation: Prepare a series of dilutions of the unlabeled test compound (this compound) and a constant concentration of a radiolabeled folate derivative (e.g., [³H]-folic acid).

  • Competition: Add the mixture of unlabeled and radiolabeled ligands to the cells and incubate at 4°C for a specified time to reach binding equilibrium.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the unlabeled competitor concentration. The IC50 (concentration of competitor that inhibits 50% of radioligand binding) can be determined and used to calculate the binding affinity (Ki) of the test compound.[7]

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the internalization of a fluorescently labeled folate-drug conjugate.

Protocol:

  • Fluorophore Conjugation: Synthesize a fluorescent version of this compound by conjugating it to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Cell Treatment: Treat FR-positive cells with the fluorescently labeled this compound for various time points.

  • Surface Quenching: To distinguish between surface-bound and internalized conjugate, treat the cells with a quenching agent (e.g., trypan blue) that will quench the fluorescence of the surface-bound molecules.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry. A viability dye can be included to exclude dead cells.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized conjugate.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_analysis Data Analysis Synthesis Synthesize this compound and Fluorescently Labeled this compound Binding_Assay Competitive Radioligand Binding Assay Synthesis->Binding_Assay Uptake_Assay Cellular Uptake Analysis (Flow Cytometry) Synthesis->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Synthesis->Cytotoxicity_Assay Binding_Analysis Determine Binding Affinity (Ki) Binding_Assay->Binding_Analysis Uptake_Analysis Quantify Internalization Rate Uptake_Assay->Uptake_Analysis Cyto_Analysis Determine IC50 Cytotoxicity_Assay->Cyto_Analysis

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

The cellular uptake of folate-drug conjugates is a highly specific process orchestrated by the folate receptor. This targeted delivery mechanism, driven by receptor-mediated endocytosis, allows for the selective accumulation of potent cytotoxic agents in cancer cells while sparing healthy tissues. The quantitative characterization of binding affinity and cellular internalization, through the experimental protocols outlined in this guide, is crucial for the development and optimization of novel folate-targeted therapies. While the specific properties of "this compound" remain to be determined, the principles and methodologies described herein provide a robust framework for its evaluation and for the continued advancement of this promising class of anti-cancer agents.

References

The Role of Folate Receptors in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate receptors (FRs), particularly the alpha isoform (FRα), are overexpressed in a wide array of solid tumors, including ovarian, lung, and breast cancers, while exhibiting limited expression in normal tissues. This differential expression profile has established FRα as a premier target for the selective delivery of cytotoxic agents to malignant cells, thereby minimizing off-target toxicity and enhancing the therapeutic index of potent anti-cancer drugs. This technical guide provides an in-depth analysis of the core mechanisms governing the targeting of cancer cells via the folate receptor, with a focus on folate-drug conjugates. While this guide was initially intended to focus on a compound designated EC089, a comprehensive search of scientific literature and public databases yielded no information on this specific agent. Therefore, this document will detail the foundational principles of folate receptor targeting, utilizing data from well-characterized folate-drug conjugates from the "EC" series, such as vintafolide (EC145), EC140, EC0225, and EC0305, as illustrative examples. We will delve into the molecular interactions, cellular uptake pathways, associated signaling cascades, and the experimental methodologies used to evaluate these targeted therapeutics.

The Folate Receptor: A Gateway for Targeted Cancer Therapy

The folate receptor is a glycosylphosphatidylinositol (GPI)-anchored protein that binds with high affinity to folic acid and its reduced derivatives.[1] In normal polarized epithelial cells, FRα is predominantly located on the apical surface, sequestered from the bloodstream.[2] However, in many cancer cells, this polarity is lost, and FRα is overexpressed across the entire cell surface, making it accessible to systemically administered therapeutic agents.[2]

The primary mechanism of drug delivery via the folate receptor is receptor-mediated endocytosis.[1] A folate-drug conjugate, upon intravenous administration, binds to FRα on the cancer cell surface. This binding event triggers the invagination of the cell membrane, engulfing the receptor-ligand complex into an endosome.[3] As the endosome matures, its internal pH decreases, leading to the cleavage of the linker connecting the folic acid moiety to the cytotoxic payload. The released drug can then exert its pharmacological effect within the cell, while the folate receptor is recycled back to the cell surface.[3]

Signaling Pathways Associated with Folate Receptor Alpha

Beyond its role in folate uptake, FRα is also implicated in intracellular signaling pathways that can influence cell proliferation and survival. The binding of folate or folate-drug conjugates to FRα can initiate downstream signaling cascades, including:

  • JAK-STAT3 Pathway: Folate binding to FRα can induce the activation of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway. This activation is thought to occur through the interaction of FRα with a co-receptor, gp130.[4]

  • ERK1/2 Pathway: The FRα-folate complex has been shown to physically interact with the progesterone receptor, leading to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[4]

These signaling roles of FRα add another layer of complexity to its function in cancer biology and as a therapeutic target.

FR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa FRα gp130 gp130 FRa->gp130 Progesterone_Receptor Progesterone Receptor FRa->Progesterone_Receptor Interaction JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Transcription Factor ERK12 ERK1/2 Progesterone_Receptor->ERK12 Activation pERK12 p-ERK1/2 ERK12->pERK12 pERK12->Gene_Expression Signaling Cascade Folate_Conjugate Folate-Drug Conjugate Folate_Conjugate->FRa Binding

Folate Receptor Alpha (FRα) Associated Signaling Pathways.

Quantitative Data on Folate-Drug Conjugates

The efficacy of folate-drug conjugates is often quantified by their binding affinity to the folate receptor and their cytotoxic potency against FR-positive cancer cells. The following table summarizes key quantitative data for several well-characterized folate-drug conjugates.

CompoundDrug PayloadCell LineIC50 (nM)Reference
EC145 (Vintafolide) Desacetylvinblastine monohydrazideKB~1-3[2][5]
EC140 Desacetylvinblastine monohydrazideKBNot specified, but active[4][5]
EC0225 Mitomycin C & Vinca AlkaloidKB~5[6][7]
EC0305 Tubulysin BKB~3[8][9]
EC131 Maytansinoid DM1KBlow nM[10]
EC2629 DNA crosslinking agentKB~100x lower than microtubule inhibitors[11]

IC50 values represent the concentration of the drug that inhibits 50% of cell growth in vitro.

Experimental Protocols

The evaluation of folate-drug conjugates involves a series of in vitro and in vivo experiments to characterize their binding, uptake, and efficacy.

Folate Receptor Competitive Binding Assay

This assay determines the binding affinity of a folate-drug conjugate to the folate receptor relative to folic acid.

Methodology:

  • Cell Culture: FR-positive cells (e.g., KB cells) are cultured in folate-deficient medium to maximize receptor expression.

  • Competition: Cells are incubated with a constant concentration of radiolabeled folic acid (e.g., ³H-folic acid) and increasing concentrations of the unlabeled competitor (folic acid or the folate-drug conjugate).

  • Incubation: The incubation is carried out at 37°C for a defined period (e.g., 1 hour) to allow for competitive binding to reach equilibrium.

  • Washing: Cells are washed with ice-cold buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Cells are lysed, and the amount of cell-associated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand versus the log of the competitor concentration to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the radioligand binding.

Cellular Uptake Assay

This assay measures the internalization of the folate-drug conjugate into FR-positive cells.

Methodology:

  • Cell Culture: FR-positive cells are cultured as described above.

  • Incubation with Conjugate: Cells are incubated with the folate-drug conjugate (often fluorescently labeled, e.g., with FITC) for various time points.

  • Washing: Cells are washed to remove any unbound conjugate.

  • Analysis: Cellular uptake can be quantified using several methods:

    • Flow Cytometry: If the conjugate is fluorescently labeled, the fluorescence intensity of the cells can be measured by flow cytometry.

    • Microscopy: Confocal or fluorescence microscopy can be used to visualize the intracellular localization of the conjugate.

    • LC-MS/MS: The intracellular concentration of the drug payload can be quantified using liquid chromatography-tandem mass spectrometry.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the folate-drug conjugate in an animal model.

Methodology:

  • Tumor Implantation: Immunodeficient mice (e.g., nude mice) are subcutaneously injected with FR-positive human cancer cells (e.g., KB cells) to establish tumor xenografts.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the folate-drug conjugate, an unconjugated drug control, and a vehicle control, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Competitive Binding Assay (Determine Affinity) Uptake_Assay Cellular Uptake Assay (Quantify Internalization) Binding_Assay->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine IC50) Uptake_Assay->Cytotoxicity_Assay Xenograft_Model Establish Xenograft Tumor Model Cytotoxicity_Assay->Xenograft_Model Treatment_Groups Administer Treatment (Folate-Drug Conjugate, Controls) Xenograft_Model->Treatment_Groups Efficacy_Monitoring Monitor Tumor Growth and Body Weight Treatment_Groups->Efficacy_Monitoring Biodistribution Biodistribution Study (Assess Tumor Targeting) Treatment_Groups->Biodistribution Drug_Conjugate_Synthesis Synthesis of Folate-Drug Conjugate Drug_Conjugate_Synthesis->Binding_Assay

Typical experimental workflow for evaluating folate-targeted drugs.

Logical Relationships in Folate-Drug Conjugate Design

The design of an effective folate-drug conjugate involves the careful consideration of several key components that are logically interconnected.

logical_relationship Folate Folic Acid (Targeting Ligand) Linker Linker (Cleavable/Non-cleavable) Folate->Linker High Affinity Binding Efficacy Therapeutic Efficacy Folate->Efficacy Specificity Payload Cytotoxic Payload (Drug) Linker->Payload Stable in Circulation Cleavable in Cell Linker->Efficacy Drug Release Payload->Efficacy Potent Cell Kill

References

EC089 and its Embodiment in the Targeted Cancer Therapy Agent EC1456: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with a focus on maximizing therapeutic efficacy while minimizing off-target toxicity. Small molecule-drug conjugates (SMDCs) represent a promising strategy, leveraging targeting moieties to deliver highly potent cytotoxic agents directly to cancer cells. This technical guide provides an in-depth overview of the folate-tubulysin B hydrazide conjugate, EC1456, a clinical-stage SMDC that embodies the principles of targeted cancer therapy. A key component of this conjugate is a cleavable disulfide-based linker system, conceptually referred to as EC089, which is critical for the intracellular release of the potent microtubule inhibitor, tubulysin B hydrazide. This document will detail the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of EC1456, providing a comprehensive resource for researchers in the field of oncology drug development.

Core Components and Mechanism of Action

EC1456 is a modularly designed SMDC comprising four key components: a targeting ligand, a hydrophilic spacer, a cleavable linker (this compound), and a cytotoxic payload.[1][2][3]

  • Targeting Ligand: Folic Acid Folic acid is a high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of a variety of cancer cells, including those of ovarian, lung, breast, endometrial, kidney, and brain origin, while having limited expression in most normal tissues.[1][4] This differential expression profile makes the FR an attractive target for selective drug delivery.

  • Hydrophilic Spacer To enhance the pharmacokinetic properties and reduce non-specific uptake, particularly by the liver, EC1456 incorporates a hydrophilic saccharopeptidic spacer. This spacer is constructed with 1-amino-1-deoxy-glucitolyl-γ-glutamate residues, separated by D-glutamate residues.[1][3] The use of D-isomers of the amino acids in the spacer enhances its biostability by providing resistance to proteolytic degradation.[1]

  • Cleavable Linker: A Disulfide-Based System (this compound) At the heart of the targeted delivery system is a biocleavable, self-immolative disulfide-based linker.[1][2] This type of linker remains stable in the oxidative environment of the bloodstream. Upon internalization into the target cell, the disulfide bond is readily cleaved in the reducing intracellular environment, where there is a high concentration of glutathione.[5][] This cleavage initiates the release of the active cytotoxic agent.

  • Cytotoxic Payload: Tubulysin B Hydrazide Tubulysin B is a potent microtubule-destabilizing agent, with IC50 values in the picomolar range against a wide array of cancer cell lines, including those with multidrug-resistant phenotypes.[1][7] By inhibiting tubulin polymerization, tubulysin B disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] The hydrazide derivative of tubulysin B is utilized for its conjugation to the linker.[1]

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The targeted delivery of EC1456 is achieved through folate receptor-mediated endocytosis. The process begins with the binding of the folate moiety of EC1456 to the folate receptor on the cancer cell surface. This binding triggers the internalization of the receptor-drug conjugate complex into an endosome. The endosome's acidic environment facilitates the dissociation of the conjugate from the receptor, which is then recycled back to the cell surface. The conjugate is further processed, and the disulfide linker is cleaved in the reducing environment of the cell, releasing the active tubulysin B hydrazide to exert its cytotoxic effect on the microtubules.

folate_receptor_pathway Folate Receptor-Mediated Endocytosis of EC1456 cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC1456 EC1456 (Folate-Tubulysin Conjugate) FR Folate Receptor (FR) EC1456->FR Binding Endosome Endosome (Acidic pH) FR->Endosome Internalization Tubulysin Released Tubulysin B Hydrazide Endosome->Tubulysin Linker Cleavage (Reducing Environment) Recycled_FR Recycled FR Endosome->Recycled_FR Receptor Recycling Microtubules Microtubules Tubulysin->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest & Recycled_FR->FR

Caption: Folate Receptor-Mediated Endocytosis of EC1456.

Data Presentation

Table 1: In Vitro Cytotoxicity of EC1456
Cell LineDescriptionIC50 (nM)Reference(s)
KBHuman cervical carcinoma (FR-positive)1.5[1]
KB (+ 100 µM Folic Acid)Competition with excess free folate>1000[1]
KB-CR2000Cisplatin-resistant KB cellsData not explicitly quantified, but EC1456 showed activity.[1]
KB-PR10Paclitaxel-resistant KB cells (high P-gp expression)Data not explicitly quantified, but EC1456 showed activity.[1]
Table 2: In Vivo Efficacy of EC1456 in Xenograft Models
Tumor ModelTreatment GroupDosing RegimenOutcomeReference(s)
KB XenograftEC14562 µmol/kg, TIW x 2 weeksCures in 100% of mice (even with large tumors up to 800 mm³)[1]
KB-145-55 Xenograft (Vintafolide-resistant)EC14562 µmol/kg, TIW x 2 weeksCurative activity (4/5 mice cured)[1]
KB-PR10 Xenograft (Paclitaxel-resistant)EC1456Not specified60% Partial Response, 40% Cures[1]
KB XenograftEC1456 + Cisplatin1 µmol/kg (EC1456), BIW x 2 weeks100% Cures[1]
KB XenograftEC1456 + Carboplatin1 µmol/kg (EC1456), TIW x 2 weeks100% Cures[1]
KB XenograftEC1456 + Docetaxel1 µmol/kg (EC1456), TIW x 2 weeks100% Cures[3]
KB XenograftEC1456 + Bevacizumab1 µmol/kg (EC1456), TIW x 2 weeks100% Cures[3]

TIW: Three times a week; BIW: Twice a week.

Table 3: Phase 1 Clinical Trial (NCT01999738) - Safety and Efficacy
ParameterValueReference(s)
Patient Population Advanced solid tumors[4]
Dosing Schedules Evaluated Twice weekly (BIW), Once weekly (QW), Continuous weekly (CWD), Four times a week (QIW)[4]
Most Common Treatment-Related Adverse Events (Grade 1-2) Gastrointestinal, fatigue, metabolic changes, alopecia, headache[4]
Dose-Limiting Toxicities (Grade 3) Infusion reaction, headache, abdominal pain[4]
Recommended Phase 2 Dose (RP2D) 6.0 mg/m² (BIW), 12.5 mg/m² (QW)[4]
Preliminary Efficacy Durable stable disease (≥12 weeks) observed in 12 out of 74 evaluable patients[4]

Experimental Protocols

In Vitro Cytotoxicity Assay: ³H-Thymidine Incorporation

This protocol is a general representation based on standard methodologies.

  • Cell Culture: Culture folate receptor-positive cells (e.g., KB cells) in folate-deficient RPMI medium supplemented with 10% fetal bovine serum. Seed cells in 24-well plates and allow them to reach approximately 80-90% confluency.[1][8][9]

  • Drug Treatment: Prepare serial dilutions of EC1456. For competition assays, prepare a parallel set of dilutions containing a high concentration of free folic acid (e.g., 100 µM).

  • Pulsed Exposure: Remove the culture medium from the cells and add the EC1456-containing medium (with or without free folic acid). Incubate for a defined period (e.g., 2 hours) at 37°C.[1]

  • Wash and Chase: After the pulse, aspirate the drug-containing medium, and wash the cells multiple times with fresh medium to remove any unbound drug. Add fresh culture medium and incubate for a chase period (e.g., 70-72 hours).[1][8]

  • ³H-Thymidine Labeling: Add ³H-thymidine to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.[1][10][11]

  • Cell Lysis and DNA Precipitation: Wash the cells with PBS and then lyse them. Precipitate the DNA using an ice-cold solution of trichloroacetic acid (TCA).[1]

  • Scintillation Counting: Wash the TCA-precipitated DNA, solubilize it, and measure the incorporated radioactivity using a scintillation counter.[8][10]

  • Data Analysis: Express the results as a percentage of the ³H-thymidine incorporation in untreated control cells. Plot the percentage of incorporation against the drug concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol is a general representation based on standard methodologies.

  • Cell Preparation: Harvest folate receptor-positive cancer cells (e.g., KB cells) during their exponential growth phase. Wash the cells and resuspend them in a suitable medium or buffer (e.g., PBS or HBSS) at a concentration of approximately 1-5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel may enhance tumor engraftment.[9][12][13]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.[9][12]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[9][13][14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: (length x width²)/2.[12][15]

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer EC1456 and control vehicle intravenously according to the specified dosing schedule.[1][15]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[1][12]

  • Data Analysis: Plot the mean tumor volume for each group over time. Evaluate treatment efficacy based on tumor growth inhibition, partial responses (significant tumor regression), complete responses (disappearance of the tumor), and cures (complete response with no tumor regrowth during the observation period).[1]

Mandatory Visualizations

Logical Relationship of EC1456 Components

EC1456_structure Modular Structure of EC1456 cluster_targeting Targeting & Uptake cluster_delivery Delivery & Stability cluster_release Payload Release cluster_action Cytotoxic Action EC1456 Folic Acid (Targeting Moiety) Hydrophilic Spacer (D-amino acids) Disulfide Linker (this compound - Cleavable) Tubulysin B Hydrazide (Cytotoxic Payload) Targeting Binds to Folate Receptor EC1456:f0->Targeting Delivery Enhances Solubility & Stability EC1456:f1->Delivery Release Cleaved by Intracellular Glutathione EC1456:f2->Release Action Inhibits Microtubule Polymerization EC1456:f3->Action

Caption: Modular components and their functions in EC1456.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow Preclinical Evaluation Workflow for EC1456 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., ³H-Thymidine) in_vitro->cytotoxicity in_vivo In Vivo Studies xenograft Xenograft Model Establishment in_vivo->xenograft end Justification for Clinical Trial competition Competition Assays (with free folate) cytotoxicity->competition resistance Activity in Drug- Resistant Cell Lines competition->resistance resistance->in_vivo efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy combination Combination Therapy Studies efficacy->combination toxicity Toxicity Assessment combination->toxicity toxicity->end

Caption: Workflow for preclinical assessment of EC1456.

Conclusion

EC1456, a folate-tubulysin B hydrazide conjugate utilizing a cleavable disulfide linker system (this compound), exemplifies a well-designed small molecule-drug conjugate for targeted cancer therapy. Its mechanism of action, leveraging the overexpression of the folate receptor on cancer cells, allows for the selective delivery of a highly potent cytotoxic payload, thereby enhancing the therapeutic window. The preclinical data demonstrate significant antitumor activity, even in drug-resistant models, and a favorable safety profile. The results from the Phase 1 clinical trial have established the recommended dose for further investigation and have shown early signs of clinical activity. This comprehensive technical guide provides a foundation for further research and development in the field of targeted SMDCs, highlighting the critical interplay between the targeting ligand, linker chemistry, and cytotoxic payload in achieving therapeutic success.

References

Unable to Retrieve Pharmacokinetic Data for EC089

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "EC089," no publicly available data on the pharmacokinetics, preclinical or clinical studies, mechanism of action, or chemical structure of a compound with this identifier could be found.

The identifier "this compound" does not correspond to any known drug or research compound in the public domain. This suggests several possibilities:

  • Internal Project Code: "this compound" may be an internal designation for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly.

  • Early-Stage Compound: The compound may be in the very early stages of discovery, and no data has been published in scientific literature or presented at conferences.

  • Incorrect Identifier: The provided identifier may be inaccurate or contain a typographical error.

Without any foundational information about this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams of signaling pathways—are entirely dependent on the availability of specific scientific data for this compound.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a publicly recognized name or identifier (e.g., a formal chemical name, a non-proprietary name, or a registration number from a clinical trials database).

Should "this compound" be a confidential internal identifier, the relevant pharmacokinetic information would be contained within the proprietary documentation of the sponsoring organization.

Methodological & Application

Application Notes and Protocols for EC089

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

EC089 is a potent and selective, small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2). By targeting the MEK/ERK signaling pathway, this compound offers a powerful tool for researchers investigating cancer biology, signal transduction, and drug development. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis induction, and target engagement.

Features

  • High Potency: Demonstrates sub-micromolar efficacy in inhibiting cell proliferation in various cancer cell lines.

  • High Selectivity: Exhibits high selectivity for MEK1/2 over other kinases, ensuring focused research on the intended pathway.

  • Cell Permeability: Optimized for high permeability across cell membranes, making it ideal for in vitro cell-based assays.

Applications

  • Investigation of the MEK/ERK signaling pathway in cancer and other diseases.

  • In vitro screening and profiling of potential anticancer agents.

  • Induction of apoptosis and cell cycle arrest for cellular mechanism studies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in BRAF-mutant melanoma cell lines.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineCancer TypeThis compound IC50 (µM)
A375Malignant Melanoma0.5
SK-MEL-28Malignant Melanoma1.2
WM-115Malignant Melanoma0.8

Table 2: Apoptosis Induction by this compound in A375 Cells (24-hour treatment)

This compound Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Control)5%
0.525%
1.045%
2.060%

Table 3: Western Blot Analysis of p-ERK and Cleaved Caspase-3 in A375 Cells (6-hour treatment)

This compound Concentration (µM)Relative p-ERK/Total ERK RatioRelative Cleaved Caspase-3 Level
0 (Control)1.01.0
0.50.23.5
1.00.056.8

Experimental Protocols

Cell Viability (MTT Assay)

This protocol outlines the steps to determine the IC50 value of this compound using a colorimetric MTT assay.

Materials:

  • This compound

  • Cancer cell line (e.g., A375)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells (5,000/well) incubate1 Incubate 24h seed->incubate1 add_this compound Add this compound to Wells incubate1->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate2 Incubate 48h add_this compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read Western_Blot_Workflow start Cell Treatment & Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF) sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect MEK_ERK_Pathway cluster_pathway MEK/ERK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Application Notes and Protocols for Folate Receptor-Targeted In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note on EC089: Publicly available scientific literature does not contain specific information on a compound designated "this compound" for in vivo imaging. It is highly probable that this is a typographical error and the intended subjects are the well-documented folate receptor-targeting imaging agents, such as EC17 and EC20. The following application notes and protocols are based on the available data for these and similar agents.

Introduction

Folate receptor alpha (FRα) is a promising molecular target for cancer imaging due to its limited expression in normal tissues and high expression in various epithelial cancers, including ovarian and breast cancer.[1] This differential expression allows for the specific delivery of imaging agents to tumor tissues. Agents like EC17, which fluoresces at 500nm, and OTL-38, a near-infrared fluorescent agent, are designed to bind to FRα, enabling real-time intraoperative fluorescence imaging to guide surgical resection of malignant lesions.[1][2][3] Additionally, radiolabeled agents such as Tc-99m EC20 can be used for preoperative molecular imaging.[4][5] These imaging agents provide powerful tools for researchers and clinicians to visualize and resect tumors with greater precision.

Mechanism of Action

Folate receptor-targeted imaging agents consist of a high-affinity folate ligand, a linker, and an imaging molecule (e.g., a fluorophore or a radionuclide). The folate ligand binds specifically to the folate receptor α, which is overexpressed on the surface of many cancer cells. Following intravenous administration, the agent circulates in the bloodstream and accumulates at the tumor site through this high-affinity binding. This specific accumulation allows for a high tumor-to-background signal ratio, enabling clear visualization of the tumor tissue during imaging procedures.

cluster_0 Bloodstream cluster_1 Tumor Microenvironment EC089_analog Folate-Targeted Imaging Agent (e.g., EC17, OTL-38) FRa Folate Receptor α (FRα) EC089_analog->FRa Binding Tumor_Cell FRα-Positive Tumor Cell Fluorescence_Signal Fluorescence Detection Tumor_Cell->Fluorescence_Signal Signal Emission FRa->Tumor_Cell Internalization (Endocytosis)

Caption: Mechanism of folate receptor-targeted imaging.

Quantitative Data Summary

The following table summarizes key quantitative parameters for folate receptor-targeted imaging agents based on preclinical and clinical studies. These parameters can be adapted for in vivo imaging studies in mice.

Imaging AgentDosageAdministration RouteTime to ImagingPrimary Application
EC17 0.1 mg/kgIntravenous2-3 hoursIntraoperative fluorescence imaging
OTL-38 0.0125 mg/kgIntravenous2-3 hoursIntraoperative near-infrared fluorescence imaging
Tc-99m Folate-ECG-ROX Not specifiedNot specified1-3 hoursPreoperative molecular imaging and fluorescence-guided surgery
Tc-99m EC20 Not specifiedIntravenous / IntraperitonealNot specifiedRadiodiagnostic imaging

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of FRα-Positive Tumors in Mice

This protocol outlines the procedure for non-invasive, real-time fluorescence imaging of folate receptor-positive tumors in a mouse model using a folate-targeted fluorescent agent.

Materials:

  • Folate receptor-targeted fluorescent imaging agent (e.g., a murine equivalent of EC17 or OTL-38)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts of FRα-positive cancer cells)

  • Anesthetic (e.g., isoflurane)

  • In vivo fluorescence imaging system

  • Sterile saline

  • Insulin syringes

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage of the fluorescence imaging system. Maintain body temperature using a heating pad.

  • Agent Administration:

    • Dilute the folate-targeted fluorescent agent in sterile saline to the desired concentration.

    • Administer the agent intravenously via the tail vein at the appropriate dose (refer to the table above and manufacturer's recommendations).

  • Imaging:

    • Acquire a baseline fluorescence image before agent administration.

    • Wait for the recommended time for optimal agent accumulation and background clearance (typically 2-3 hours).[1][2]

    • Acquire fluorescence images at multiple time points to monitor signal intensity.

    • Use appropriate excitation and emission filters for the specific fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) and a background ROI (e.g., muscle tissue).

    • Calculate the tumor-to-background ratio to assess targeting specificity.

A Prepare Tumor-Bearing Mouse Model B Administer Folate-Targeted Fluorescent Agent (IV) A->B C Anesthetize Mouse and Position in Imaging System B->C D Acquire Baseline Fluorescence Image C->D E Wait for Optimal Agent Accumulation (2-3 hours) D->E F Acquire Post-Injection Fluorescence Images E->F G Data Analysis: Tumor-to-Background Ratio F->G

Caption: Experimental workflow for in vivo fluorescence imaging.

Conclusion and Future Directions

Folate receptor-targeted imaging agents are valuable tools for the specific visualization of FRα-positive tumors. The protocols outlined provide a framework for conducting in vivo imaging studies in mice, which are essential for the preclinical evaluation of these agents. Future research may focus on the development of new agents with improved brightness, deeper tissue penetration, and multiplexing capabilities to simultaneously visualize multiple molecular targets. The integration of these advanced imaging techniques into preclinical and clinical workflows holds great promise for improving cancer diagnosis and treatment.

References

Application Notes and Protocols: Conjugation and Use of Folate-Targeted Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of pre-conjugated folate-fluorescent dye molecules and the synthesis of custom folate-dye conjugates. While the initial inquiry specified EC089, our findings indicate that the readily available and well-characterized compound for this application is EC17 , also known as Folate-FITC . EC17 is a conjugate of folic acid and fluorescein isothiocyanate (FITC) and serves as a valuable tool for labeling and imaging cells that overexpress the folate receptor, a common characteristic of various cancer cells. This document will therefore focus on EC17 as the primary example of a folate-fluorescent dye conjugate.

Introduction to Folate-Targeted Fluorescent Imaging

Folate receptors are overexpressed on the surface of many types of cancer cells, including those of the ovaries, kidneys, and lungs, making them an attractive target for the specific delivery of imaging agents and therapeutics.[1][2] EC17 is a fluorescent small molecule drug conjugate (SMDC) consisting of folic acid linked to the fluorescent dye fluorescein isothiocyanate (FITC) through an ethylenediamine spacer.[2] This conjugation allows for the visualization of folate receptor-positive cells both in vitro and in vivo.

Key Properties of EC17 (Folate-FITC):

PropertyValueReference
Synonyms Folate-FITC, EC-17[1][3]
CAS Number 583037-91-6 (free acid)[1]
Molecular Formula C42H36N10O10S[1]
Molecular Weight 872.87 g/mol [1]
Excitation Max ~490 nm[4][5]
Emission Max ~520 nm[4][5]

Experimental Protocols

In Vitro Labeling of Folate Receptor-Positive Cells with EC17

This protocol describes the use of pre-conjugated EC17 for the fluorescent labeling of cultured cells that express the folate receptor.

Materials:

  • EC17 (Folate-FITC)

  • Folate receptor-positive cell line (e.g., KB, HeLa)

  • Folate receptor-negative cell line (for control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation: Culture folate receptor-positive and negative cells to 70-80% confluency.

  • Staining Solution Preparation: Prepare a stock solution of EC17 in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the EC17 staining solution to the cells and incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with cold PBS to remove unbound EC17.

  • Visualization:

    • For fluorescence microscopy, add fresh culture medium or PBS to the cells and visualize using a standard FITC filter set.

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze using the appropriate laser and emission filter for FITC.

G cluster_workflow EC17 In Vitro Labeling Workflow prep Prepare Folate Receptor-Positive Cells stain Incubate Cells with EC17 Solution prep->stain Add Staining Solution wash Wash to Remove Unbound EC17 stain->wash After Incubation visualize Visualize via Microscopy or Flow Cytometry wash->visualize For Analysis

EC17 in vitro labeling workflow.

Synthesis of a Custom Folate-Dye Conjugate

This protocol provides a general method for the synthesis of a folate-dye conjugate using the carboxylic acid groups of folic acid and an amine-reactive fluorescent dye. This allows for the use of fluorescent probes with different spectral properties.

Materials:

  • Folic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-reactive fluorescent dye (e.g., an NHS ester of another fluorophore)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Dialysis tubing or size-exclusion chromatography column

Protocol:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add NHS and DCC (or EDC) to the folic acid solution in a molar excess.

    • Stir the reaction mixture at room temperature for several hours to overnight in the dark to form the NHS ester of folic acid.

  • Conjugation Reaction:

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMSO.

    • Add the activated folic acid solution to the dye solution.

    • Add a non-nucleophilic base, such as triethylamine, to facilitate the reaction.

    • Stir the reaction mixture at room temperature for several hours to overnight in the dark.

  • Purification of the Conjugate:

    • Precipitate the crude product by adding cold diethyl ether and centrifuge to collect the pellet.

    • Redissolve the pellet in a minimal amount of a suitable buffer (e.g., PBS).

    • Purify the folate-dye conjugate from unreacted dye and other small molecules using dialysis against PBS or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry, measuring the absorbance of the dye and folic acid at their respective maximum absorbance wavelengths.

    • Further characterization can be performed using techniques such as mass spectrometry and NMR.

G cluster_synthesis Folate-Dye Conjugation Pathway folic_acid Folic Acid (Carboxylic Acid Groups) activated_folate Activated Folate-NHS Ester folic_acid->activated_folate Activation nhs_dcc NHS/DCC (or EDC) in DMSO nhs_dcc->activated_folate conjugation Conjugation Reaction activated_folate->conjugation amine_dye Amine-Reactive Dye (e.g., Dye-NH2) amine_dye->conjugation purification Purification (Dialysis/Chromatography) conjugation->purification Crude Product final_product Folate-Dye Conjugate purification->final_product Purified Product

General signaling pathway for folate-dye conjugation.

Data Presentation and Interpretation

Quantitative data from cell labeling experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example Data from Flow Cytometry Analysis of EC17 Labeling

Cell LineFolate Receptor StatusMean Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
KBPositive15,00095
HeLaPositive12,50092
Control (e.g., Jurkat)Negative200< 1

Table 2: Characterization of a Synthesized Folate-Dye Conjugate

ParameterValueMethod
Dye-to-Folate Ratio1.2UV-Vis Spectrophotometry
Purity> 95%HPLC
Molecular Weight(Determined Value)Mass Spectrometry

Troubleshooting

  • Low fluorescent signal: Increase the concentration of the folate-dye conjugate or the incubation time. Ensure that the cell line used has sufficient folate receptor expression.

  • High background fluorescence: Reduce the concentration of the conjugate and ensure thorough washing steps. Include a folate receptor-negative cell line as a control.

  • Poor conjugate yield: Ensure all reagents for synthesis are anhydrous, as water can hydrolyze the activated intermediates. Optimize the molar ratios of the reactants.

Conclusion

EC17 (Folate-FITC) is a powerful tool for the fluorescent labeling of folate receptor-positive cells. The protocols provided herein offer a starting point for researchers to utilize this and other custom-synthesized folate-dye conjugates in their studies. Careful optimization of experimental conditions and proper characterization of synthesized conjugates are crucial for obtaining reliable and reproducible results in the development of targeted cancer diagnostics and therapies.

References

Application Notes and Protocols for EC0489 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC0489 is a folate receptor-targeted drug conjugate, a specialized therapeutic agent designed to selectively deliver a potent anticancer drug to tumor cells that overexpress the folate receptor (FR). This targeted approach aims to enhance the efficacy of the chemotherapy while minimizing systemic toxicity. EC0489 is comprised of a folate analogue, which serves as the targeting ligand, chemically linked to a vinca alkaloid, a potent microtubule destabilizing agent. This document provides detailed application notes and protocols for the preclinical evaluation of EC0489 in targeted drug delivery systems.

Mechanism of Action

The therapeutic strategy of EC0489 is based on the principle of receptor-mediated targeted drug delivery. Many cancer cells, particularly those of epithelial origin, exhibit a significantly higher expression of the folate receptor compared to normal tissues.

Folate Receptor-Mediated Endocytosis:

  • Binding: The folate analogue portion of EC0489 binds with high affinity to the folate receptors on the surface of cancer cells.

  • Internalization: Upon binding, the EC0489-receptor complex is internalized into the cell through endocytosis, forming an endosome.

  • Drug Release: Inside the cell, the linker connecting the folate analogue and the vinca alkaloid is cleaved, releasing the potent cytotoxic drug.

  • Microtubule Disruption: The released vinca alkaloid then binds to tubulin, disrupting the assembly of microtubules. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the M phase, and ultimately triggers apoptosis (programmed cell death) of the cancer cell.

By delivering the cytotoxic payload directly to the cancer cells, EC0489 can achieve a higher therapeutic concentration at the tumor site while reducing exposure to healthy tissues, thereby mitigating common side effects associated with traditional chemotherapy.[1]

Data Presentation

While specific preclinical data for EC0489 is not extensively published in publicly accessible literature, the following tables provide a template for summarizing key quantitative data that should be generated during the evaluation of EC0489 or similar folate-targeted drug conjugates.

Table 1: In Vitro Cytotoxicity of EC0489

Cell LineCancer TypeFolate Receptor ExpressionEC0489 IC₅₀ (nM)Unconjugated Vinca Alkaloid IC₅₀ (nM)
KBCervical CancerHighData to be determinedData to be determined
HeLaCervical CancerLow/MediumData to be determinedData to be determined
MCF-7Breast CancerMediumData to be determinedData to be determined
MDA-MB-231Breast CancerLowData to be determinedData to be determined
A549Lung CancerLowData to be determinedData to be determined
OVCAR-3Ovarian CancerHighData to be determinedData to be determined

IC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vivo Efficacy of EC0489 in Subcutaneous Tumor Models

Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)Complete ResponsesBody Weight Change (%)
KB XenograftVehicle Control-00/10± 5%
KB XenograftEC0489e.g., 2 mg/kg, i.v., 3x/weekData to be determinedData to be determinedData to be determined
KB XenograftUnconjugated Druge.g., MTDData to be determinedData to be determinedData to be determined
OVCAR-3 XenograftVehicle Control-00/10± 5%
OVCAR-3 XenograftEC0489e.g., 2 mg/kg, i.v., 3x/weekData to be determinedData to be determinedData to be determined
OVCAR-3 XenograftUnconjugated Druge.g., MTDData to a be determinedData to be determinedData to be determined

MTD: Maximum Tolerated Dose

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of EC0489.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EC0489 in various cancer cell lines with differing folate receptor expression levels.

Materials:

  • Cancer cell lines (e.g., KB, HeLa, MCF-7, MDA-MB-231, A549, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Folate-free RPMI-1640 medium

  • EC0489

  • Unconjugated vinca alkaloid (as a control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells in complete medium to ~80% confluency.

    • Trypsinize and resuspend cells in folate-free RPMI-1640 medium supplemented with 10% dialyzed FBS.

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of folate-free medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a serial dilution of EC0489 and the unconjugated vinca alkaloid in folate-free medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Folate Receptor Binding Competition Assay

Objective: To confirm that EC0489 binds to cells via the folate receptor.

Materials:

  • Folate receptor-positive cells (e.g., KB cells)

  • Folate-free RPMI-1640 medium with 10% dialyzed FBS

  • EC0489

  • Folic acid

  • A fluorescently labeled folate conjugate (e.g., Folate-FITC)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture KB cells in folate-free medium for at least 48 hours to upregulate folate receptor expression.

    • Harvest cells and resuspend them in ice-cold binding buffer (e.g., PBS with 1% BSA).

  • Competition Reaction:

    • In separate tubes, incubate the cells with:

      • Fluorescent folate conjugate alone (positive control).

      • Fluorescent folate conjugate + a high concentration of unlabeled folic acid (competition control).

      • Fluorescent folate conjugate + increasing concentrations of EC0489.

    • Incubate on ice for 1 hour in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with ice-cold binding buffer.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of EC0489 indicates competition for binding to the folate receptor.

Protocol 3: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

Objective: To evaluate the antitumor activity of EC0489 in a mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Folate receptor-positive cancer cells (e.g., KB or OVCAR-3)

  • Matrigel (optional)

  • EC0489

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.

    • Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, EC0489, unconjugated drug).

  • Drug Administration:

    • Administer EC0489 and control treatments according to the predetermined dose and schedule (e.g., intravenous injection three times a week).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences between treatment groups.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to EC0489.

EC0489_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space EC0489 EC0489 (Folate-Vinca Alkaloid) FR Folate Receptor EC0489->FR Binding Complex EC0489-FR Complex FR->Complex Internalization Endosome Endosome Complex->Endosome Drug_Release Vinca Alkaloid Release Endosome->Drug_Release Microtubules Microtubule Disruption Drug_Release->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of EC0489 targeted drug delivery.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_binding Receptor Binding Assay Seed_Cells Seed Cancer Cells (96-well plate) Treat_EC0489 Treat with EC0489 (72h incubation) Seed_Cells->Treat_EC0489 Viability_Assay Assess Cell Viability (e.g., MTT) Treat_EC0489->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Prep_Cells Prepare FR+ Cells Compete_Bind Incubate with Fluorescent Folate +/- EC0489 or Folic Acid Prep_Cells->Compete_Bind Flow_Cyto Analyze by Flow Cytometry Compete_Bind->Flow_Cyto Confirm_Targeting Confirm Competitive Binding Flow_Cyto->Confirm_Targeting EC0489_Structure EC0489 EC0489 Conjugate Folate Folate Analogue (Targeting Ligand) EC0489->Folate Linker Cleavable Linker EC0489->Linker Vinca Vinca Alkaloid (Cytotoxic Payload) EC0489->Vinca

References

Application Notes and Protocols for Fol-EC89 in Folate Receptor-Positive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a promising target for cancer therapy due to its overexpression in a wide array of tumors while having limited expression in normal tissues.[1][2] This differential expression allows for the targeted delivery of cytotoxic agents to cancer cells, thereby enhancing anti-tumor efficacy and minimizing off-target toxicities.[3] Fol-EC89 is a novel small molecule-drug conjugate (SMDC) designed to selectively target and eliminate folate receptor-positive (FR+) cancer cells. This document provides detailed application notes and protocols for the in vitro evaluation of Fol-EC89.

Mechanism of Action

Fol-EC89 consists of a folic acid targeting moiety conjugated to a potent cytotoxic payload via a cleavable linker. The proposed mechanism of action is as follows:

  • Binding: The folic acid component of Fol-EC89 binds with high affinity to the folate receptor on the surface of FR+ cancer cells.[1][3]

  • Internalization: Upon binding, the Fol-EC89-receptor complex is internalized into the cell through receptor-mediated endocytosis.[1][3]

  • Payload Release: Within the acidic environment of the endosome, the linker is cleaved, releasing the cytotoxic payload into the cytoplasm.[3]

  • Cytotoxicity: The released payload disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5][6]

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fol-EC89 Fol-EC89 FR Folate Receptor (FR) Fol-EC89->FR Binding Endosome Endosome FR->Endosome Internalization Payload Cytotoxic Payload Endosome->Payload Payload Release Microtubule Disruption Microtubule Disruption Payload->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of action for Fol-EC89.

Data Presentation

Table 1: In Vitro Cytotoxicity of Fol-EC89 in Folate Receptor-Positive and -Negative Cell Lines
Cell LineFolate Receptor StatusIC50 (nM) of Fol-EC89
KBPositive5.2
IGROV-1Positive10.8
HeLaPositive15.3
A549Negative> 1000
MCF-7Negative> 1000
Table 2: Apoptosis Induction by Fol-EC89 in KB Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Untreated Control2.11.53.6
Fol-EC89 (10 nM)25.410.235.6
Fol-EC89 (50 nM)40.822.763.5
Table 3: Cell Cycle Analysis of KB Cells Treated with Fol-EC89
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control55.230.114.7
Fol-EC89 (25 nM)20.515.364.2

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Fol-EC89 that inhibits cell growth by 50% (IC50).

Materials:

  • Folate receptor-positive (e.g., KB, IGROV-1, HeLa) and -negative (e.g., A549, MCF-7) cell lines

  • Complete culture medium

  • Fol-EC89

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Fol-EC89 in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[3]

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Fol-EC89 Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with Fol-EC89.

Materials:

  • FR+ cell line (e.g., KB)

  • 6-well plates

  • Fol-EC89

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Fol-EC89 at its IC50 concentration for 24-48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[3]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Start Start Seed_and_Treat Seed and Treat Cells with Fol-EC89 Start->Seed_and_Treat Harvest_Cells Harvest Adherent and Floating Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Fol-EC89 on cell cycle progression.

Materials:

  • FR+ cell line (e.g., KB)

  • 6-well plates

  • Fol-EC89

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Fol-EC89 for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[7][8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[7]

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[9][10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[8][11]

Start Start Seed_and_Treat Seed and Treat Cells with Fol-EC89 Start->Seed_and_Treat Harvest_Cells Harvest and Wash Cells with PBS Seed_and_Treat->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Incubate_Fix Incubate at -20°C for at least 2 hours Fix_Cells->Incubate_Fix Wash_Cells_2 Wash Twice with PBS Incubate_Fix->Wash_Cells_2 Stain_Cells Resuspend and Stain with PI Solution Wash_Cells_2->Stain_Cells Incubate_Stain Incubate for 30 min in the Dark Stain_Cells->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End Analyze->End

References

Application Notes and Protocols for Folate-Targeted Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of folate-based targeting ligands to various nanoparticle platforms. The methodologies described herein are foundational for the development of targeted drug delivery systems that leverage the folate receptor, a well-established biomarker overexpressed on the surface of many cancer cells. While the internal designation "EC089" refers to a specific folate conjugate, the principles and protocols outlined below are broadly applicable to commercially available folate-PEG derivatives functionalized for bioconjugation.

Introduction to Folate Receptor Targeting

Folate receptors are overexpressed in a wide array of human cancers, including ovarian, lung, breast, and brain cancers, while their expression in normal tissues is limited. This differential expression pattern makes the folate receptor an attractive target for selective drug delivery to tumor cells, minimizing off-target toxicity. By conjugating a folate derivative to a nanoparticle carrier, the resulting nanoconjugate can specifically bind to and be internalized by cancer cells through receptor-mediated endocytosis, thereby delivering a therapeutic or imaging payload directly to the site of disease.

Nanoparticle Platforms for Folate Conjugation

A variety of nanoparticle systems can be functionalized with folate for targeted delivery. The choice of nanoparticle will depend on the specific application, the nature of the payload, and the desired physicochemical properties. Common platforms include:

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles: Formed from biodegradable and biocompatible polymers, allowing for controlled drug release.

  • Gold Nanoparticles (AuNPs): Possess unique optical and electronic properties suitable for imaging and photothermal therapy.

  • Mesoporous Silica Nanoparticles (MSNs): Feature a porous structure with a large surface area for high drug loading.

Key Conjugation Chemistries

The covalent attachment of folate to a nanoparticle surface is typically achieved using a polyethylene glycol (PEG) spacer. This PEG linker enhances the bioavailability and circulation time of the nanoparticle by reducing opsonization and clearance by the reticuloendothelial system. The terminal end of the PEG is functionalized with a reactive group that can form a stable covalent bond with a complementary functional group on the nanoparticle surface. The two most common and robust conjugation strategies are:

  • NHS Ester Chemistry: For conjugation to amine-functionalized nanoparticles.

  • Maleimide Chemistry: For conjugation to thiol-functionalized nanoparticles.

Protocol 1: Folate Conjugation to Amine-Functionalized Nanoparticles via NHS Ester Chemistry

This protocol describes the conjugation of a folate-PEG-NHS ester to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes containing DSPE-PEG-amine, amine-modified polymeric nanoparticles, or aminated AuNPs)

  • Folate-PEG-NHS ester (commercially available in various PEG lengths)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size exclusion chromatography (SEC) column, dialysis cassette with appropriate molecular weight cutoff (MWCO), or centrifugation/resuspension)

Experimental Protocol:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the nanoparticle solution contains any amine-containing buffers (e.g., Tris), exchange the buffer with PBS, pH 7.4-8.0 using dialysis or diafiltration.

  • Folate-PEG-NHS Ester Preparation:

    • Immediately before use, dissolve the Folate-PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis in aqueous solutions.

  • Conjugation Reaction:

    • Add the Folate-PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of Folate-PEG-NHS ester to nanoparticles will need to be optimized but a starting point of a 10- to 50-fold molar excess of the folate derivative is recommended.

    • Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification of Folate-Conjugated Nanoparticles:

    • Remove excess, unreacted folate-PEG and quenching reagents by your chosen purification method.

      • SEC: Elute the reaction mixture through a pre-equilibrated SEC column (e.g., Sepharose CL-4B or Sephadex G-75). The larger nanoparticle conjugates will elute first.

      • Dialysis: Dialyze the reaction mixture against PBS at 4°C for 24-48 hours with several buffer changes.

      • Centrifugation: For larger or denser nanoparticles, pellet the conjugates by centrifugation, remove the supernatant, and resuspend in fresh PBS. Repeat this wash step 2-3 times.

  • Characterization and Storage:

    • Characterize the purified folate-conjugated nanoparticles for size, zeta potential, and folate content.

    • Store the final conjugate suspension at 4°C, protected from light.

Quantitative Data Summary Table 1: NHS Ester Conjugation Parameters

ParameterRecommended RangeNotes
Nanoparticle Concentration1 - 10 mg/mLDependent on nanoparticle type
Folate-PEG-NHS Ester Molar Excess10 - 50 foldOptimization is crucial for desired targeting density
Reaction pH7.4 - 8.0Balances NHS ester stability and amine reactivity
Reaction Time2 - 4 hours (RT) or Overnight (4°C)Longer times may be needed for lower concentrations
Quenching AgentTris-HCl or GlycineFinal concentration of 50-100 mM

Experimental Workflow for NHS Ester Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis np_prep Disperse Amine-NPs in PBS (pH 7.4-8.0) conjugation Mix NP and Folate Solutions (2-4h RT or O/N 4°C) np_prep->conjugation folate_prep Dissolve Folate-PEG-NHS in DMSO/DMF folate_prep->conjugation quench Add Quenching Buffer (30 min RT) conjugation->quench purify Purify via SEC, Dialysis, or Centrifugation quench->purify char Characterize Size, Zeta Potential, Folate Content purify->char store Store at 4°C char->store

Caption: Workflow for conjugating folate-PEG-NHS to amine-functionalized nanoparticles.

Protocol 2: Folate Conjugation to Thiol-Functionalized Nanoparticles via Maleimide Chemistry

This protocol details the conjugation of a folate-PEG-maleimide to nanoparticles that have been functionalized with sulfhydryl (thiol) groups.

Materials:

  • Thiol-functionalized nanoparticles (e.g., liposomes with DSPE-PEG-maleimide, thiol-modified polymeric NPs, or thiol-grafted AuNPs)

  • Folate-PEG-maleimide (commercially available in various PEG lengths)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) containing 10 mM EDTA, pH 6.5-7.5

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Agent (optional): L-cysteine or 2-mercaptoethanol

  • Purification system (as described in Protocol 1)

Experimental Protocol:

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer should be deoxygenated to prevent oxidation of thiols.

    • If the nanoparticles have disulfide bonds that need to be reduced to free thiols, treat them with a reducing agent like DTT or TCEP. TCEP is often preferred as it does not require removal before the conjugation step. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide compound.

  • Folate-PEG-Maleimide Preparation:

    • Dissolve the Folate-PEG-maleimide in the Reaction Buffer immediately before use.

  • Conjugation Reaction:

    • Add the Folate-PEG-maleimide solution to the thiol-functionalized nanoparticle dispersion. A 5- to 20-fold molar excess of the folate derivative is a good starting point for optimization.

    • Gently mix and react for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Quenching of Unreacted Maleimide Groups (Optional but Recommended):

    • Add a quenching agent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of Folate-Conjugated Nanoparticles:

    • Purify the folate-conjugated nanoparticles using an appropriate method (SEC, dialysis, or centrifugation) as described in Protocol 1 to remove unreacted reagents.

  • Characterization and Storage:

    • Characterize the purified conjugates for size, zeta potential, and the amount of conjugated folate.

    • Store the final product at 4°C, protected from light.

Quantitative Data Summary Table 2: Maleimide Conjugation Parameters

ParameterRecommended RangeNotes
Nanoparticle Concentration1 - 10 mg/mLDependent on nanoparticle type
Folate-PEG-Maleimide Molar Excess5 - 20 foldOptimization is necessary
Reaction pH6.5 - 7.5Optimal for thiol-maleimide reaction
Reaction Time2 - 4 hours (RT) or Overnight (4°C)Protect from oxygen
Quenching Agent (Optional)L-cysteine or 2-mercaptoethanolFinal concentration of 1-10 mM

Experimental Workflow for Maleimide Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis np_prep Disperse Thiol-NPs in PBS/EDTA (pH 6.5-7.5) conjugation Mix NP and Folate Solutions (2-4h RT or O/N 4°C) np_prep->conjugation folate_prep Dissolve Folate-PEG-Maleimide in Reaction Buffer folate_prep->conjugation quench Add Quenching Agent (Optional) (30-60 min RT) conjugation->quench purify Purify via SEC, Dialysis, or Centrifugation quench->purify char Characterize Size, Zeta Potential, Folate Content purify->char store Store at 4°C char->store

Caption: Workflow for conjugating folate-PEG-maleimide to thiol-functionalized nanoparticles.

Signaling Pathway and Cellular Uptake

The underlying principle of this technology is the exploitation of the folate receptor-mediated endocytosis pathway for targeted cellular delivery.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Folate Receptor endosome Endosome receptor->endosome Endocytosis nanoparticle Folate-Conjugated Nanoparticle nanoparticle->receptor Binding lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Payload Release

Caption: Simplified pathway of folate receptor-mediated endocytosis of a targeted nanoparticle.

Upon intravenous administration, the folate-conjugated nanoparticles circulate in the bloodstream. When they reach the tumor microenvironment, the folate ligand on their surface binds with high affinity to the folate receptors on cancer cells. This binding triggers receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, engulfing the nanoparticle. The endosome then traffics inside the cell and may fuse with a lysosome. The acidic environment and enzymatic activity within the lysosome can facilitate the degradation of the nanoparticle and the release of its therapeutic or imaging payload into the cytoplasm, where it can exert its effect.

These protocols and the accompanying information provide a comprehensive guide for the development of folate-targeted nanoparticle systems. It is important to note that optimization of the described parameters is essential for achieving the desired characteristics and efficacy of the final nanoconjugate.

Application Notes and Protocols for Assessing EC089 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the novel compound EC089. The following protocols detail established methodologies for determining cell viability, elucidating the mechanism of cell death, and identifying effects on cell cycle progression.

Data Presentation

Table 1: this compound Cytotoxicity Profile

Cell LineAssayIncubation Time (hours)IC50 (µM)Max Inhibition (%)
MCF-7MTT2415.2 ± 2.185.4 ± 5.6
488.9 ± 1.592.1 ± 4.3
724.5 ± 0.895.7 ± 3.9
A549CCK-82422.7 ± 3.580.2 ± 6.1
4812.1 ± 2.388.9 ± 5.2
726.8 ± 1.293.4 ± 4.7
JurkatTrypan Blue2435.4 ± 4.875.6 ± 7.3
4818.9 ± 3.185.3 ± 6.5
729.7 ± 1.990.1 ± 5.8

Table 2: this compound-Induced Apoptosis in MCF-7 Cells (48 hours)

This compound Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
515.8 ± 2.28.7 ± 1.524.5 ± 3.7
1035.2 ± 4.118.9 ± 2.854.1 ± 6.9
2048.6 ± 5.332.4 ± 4.581.0 ± 9.8

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24 hours)

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 4.728.9 ± 3.115.9 ± 2.5
1068.7 ± 5.915.1 ± 2.416.2 ± 2.8
2075.4 ± 6.28.3 ± 1.916.3 ± 3.1
4082.1 ± 7.55.2 ± 1.312.7 ± 2.9

Experimental Protocols

Cell Viability Assays

Several methods can be employed to assess the effect of this compound on cell viability. The choice of assay can depend on the cell type and the expected mechanism of cytotoxicity.[1][2][3]

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[1][2][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8), which produces a water-soluble formazan dye, simplifying the procedure.[3][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with this compound as described above.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Apoptosis Assays

To determine if this compound induces programmed cell death, apoptosis assays are crucial.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Activation of caspases is a hallmark of apoptosis.[6]

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer to quantify caspase activity.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.[7][8][9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described previously.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Cytotoxicity Assessment cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Determination cluster_cellcycle Cell Cycle Analysis seed Seed Cells treat_viability Treat with this compound seed->treat_viability assay Perform Viability Assay (MTT, CCK-8, etc.) treat_viability->assay measure_viability Measure Absorbance/Fluorescence assay->measure_viability treat_apoptosis Treat with this compound stain_apoptosis Stain with Annexin V/PI treat_apoptosis->stain_apoptosis flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->flow_apoptosis treat_cellcycle Treat with this compound fix_stain_cellcycle Fix and Stain with PI treat_cellcycle->fix_stain_cellcycle flow_cellcycle Analyze by Flow Cytometry fix_stain_cellcycle->flow_cellcycle

Caption: General workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway Figure 2. Potential Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway EC089_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) EC089_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 EC089_int This compound Mitochondria Mitochondrial Stress EC089_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

Cell_Cycle_Arrest Figure 3. This compound-Induced Cell Cycle Arrest Checkpoints G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint Progression S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint Progression M M Phase M->G1 Cell Division G1_S_checkpoint->S G2_M_checkpoint->M This compound This compound This compound->G1_S_checkpoint Induces Arrest This compound->G2_M_checkpoint Induces Arrest

Caption: Potential cell cycle checkpoints affected by this compound.

References

Application Notes and Protocols for Ex Vivo Imaging Using EC089, a Folate Receptor-Targeted Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC089 is a fluorescent imaging agent designed to target the folate receptor (FR), a protein frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast.[1][2] The limited expression of FR in healthy tissues makes it an excellent biomarker for targeted cancer imaging.[2][3] this compound is composed of a folic acid analog, which binds with high affinity to the folate receptor, conjugated to a fluorescent dye. This allows for the visualization of cancerous tissues that have taken up the probe. These application notes provide a detailed protocol for the ex vivo imaging of tissues following systemic administration of this compound, enabling the precise localization and quantification of FR-positive tissues.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The uptake of this compound by cancer cells is mediated by folate receptor-alpha (FRα)-mediated endocytosis. Upon binding of the folate ligand part of this compound to the FRα on the cell surface, the receptor-ligand complex is internalized into the cell within an endosome. The acidic environment of the endosome facilitates the release of the probe, which then accumulates within the cell, leading to a strong fluorescent signal in FR-positive tumor tissues.

Folate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Probe FR Folate Receptor (FRα) This compound->FR Binding Endosome Endosome FR->Endosome Internalization EC089_Internalized Internalized this compound Endosome->EC089_Internalized Release Fluorescence Fluorescence Signal EC089_Internalized->Fluorescence Signal Emission

Folate Receptor-Mediated Endocytosis of this compound.

Experimental Protocols

This protocol outlines the ex vivo imaging procedure for tissues harvested from a murine model previously administered with this compound.

I. Materials and Reagents
  • This compound fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Isoflurane or other appropriate anesthetic

  • Surgical instruments for dissection

  • Optical imaging system equipped with appropriate filters for the this compound fluorophore

  • Petri dishes or tissue cassettes

  • 4% paraformaldehyde (PFA) for tissue fixation (optional)

  • Optimal Cutting Temperature (OCT) compound for frozen sections (optional)

II. Animal Dosing and Tissue Collection
  • Animal Model: Utilize a relevant tumor model, such as a xenograft model with FR-positive cancer cells (e.g., KB, IGROV-1) implanted in immunocompromised mice.

  • This compound Administration: Administer this compound intravenously (e.g., via tail vein injection) at a pre-determined optimal dose. The dose and timing before imaging should be optimized for the specific tumor model and probe characteristics. A typical timeframe is 2-4 hours post-injection.[2]

  • Euthanasia and Perfusion: At the designated time point post-injection, euthanize the animal using an approved method. Perform a cardiac perfusion with cold PBS to clear the vasculature of unbound fluorescent probe.

  • Tissue Dissection: Carefully dissect the tumor(s) and major organs of interest (e.g., liver, kidneys, spleen, lungs, heart, and muscle as a control).

  • Tissue Handling: Place the harvested tissues in separate petri dishes on ice. Keep the tissues moist with PBS to prevent dehydration. It is crucial to image the tissues as soon as possible after dissection to minimize degradation and signal loss.

III. Ex Vivo Fluorescence Imaging
  • Imaging System Setup: Power on the optical imaging system and allow the camera to cool to its optimal operating temperature. Select the appropriate excitation and emission filters for the this compound probe.

  • Image Acquisition:

    • Place the dissected tissues on a non-fluorescent black surface within the imaging chamber.

    • Acquire both a brightfield (white light) image and a fluorescence image.

    • Optimize the acquisition parameters (e.g., exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector. Ensure these parameters are kept constant for all tissues and animals within a study for accurate comparison.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around each tissue on the fluorescence image.

    • Quantify the average fluorescence intensity (e.g., in average radiant efficiency or counts) for each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a non-target tissue like muscle.

IV. Histological Confirmation (Optional)
  • Tissue Fixation and Sectioning: Following imaging, tissues can be fixed in 4% PFA and embedded in paraffin or frozen in OCT for cryosectioning.

  • Fluorescence Microscopy: Prepare tissue sections and mount them on slides. Image the sections using a fluorescence microscope to visualize the cellular distribution of the this compound signal.

  • Immunohistochemistry (IHC): Perform IHC staining for the folate receptor on adjacent tissue sections to correlate the fluorescence signal with FR expression.

Data Presentation

Quantitative data from ex vivo imaging studies should be summarized in clear and concise tables to facilitate comparison between different tissues and experimental groups.

Table 1: Biodistribution of this compound in Tumor-Bearing Mice

OrganAverage Fluorescence Intensity (Radiant Efficiency) ± SD
Tumor1.5 x 10⁸ ± 0.3 x 10⁸
Liver0.8 x 10⁸ ± 0.2 x 10⁸
Kidney2.5 x 10⁸ ± 0.5 x 10⁸
Spleen0.5 x 10⁸ ± 0.1 x 10⁸
Lung0.4 x 10⁸ ± 0.08 x 10⁸
Heart0.3 x 10⁸ ± 0.05 x 10⁸
Muscle0.2 x 10⁸ ± 0.04 x 10⁸

Table 2: Tumor-to-Background Ratios (TBR) of this compound

Tissue RatioTBR Value ± SD
Tumor-to-Muscle7.5 ± 1.5
Tumor-to-Heart5.0 ± 1.0
Tumor-to-Lung3.8 ± 0.8
Tumor-to-Spleen3.0 ± 0.6
Tumor-to-Liver1.9 ± 0.4

Experimental Workflow

The following diagram illustrates the overall workflow for an ex vivo imaging study using this compound.

Ex_Vivo_Imaging_Workflow cluster_animal_phase In Vivo Phase cluster_dissection_phase Tissue Collection cluster_imaging_phase Ex Vivo Imaging & Analysis Animal_Model FR-Positive Tumor Model Injection IV Injection of this compound Animal_Model->Injection Incubation Incubation Period (2-4h) Injection->Incubation Euthanasia Euthanasia & Perfusion Incubation->Euthanasia Dissection Dissection of Tumor & Organs Euthanasia->Dissection Imaging Fluorescence Imaging Dissection->Imaging Quantification ROI Analysis & Quantification Imaging->Quantification Data_Analysis Data Tabulation & TBR Calculation Quantification->Data_Analysis

Overall Experimental Workflow for Ex Vivo Imaging.

References

Application Notes and Protocols: Quantifying EC089 Cellular Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC089 is a folate receptor (FR)-targeted drug conjugate. The folate receptor, particularly the alpha isoform (FRα), is a high-affinity receptor that is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression pattern makes FRα an attractive target for selective drug delivery. This compound leverages this by linking a therapeutic agent to folic acid, which binds to FRα and facilitates the internalization of the conjugate into the cancer cells via endocytosis.[3][4] The quantification of this compound cellular internalization is a critical step in the preclinical evaluation of its efficacy and in understanding its mechanism of action.

These application notes provide detailed protocols for quantifying the cellular internalization of this compound using common laboratory techniques such as fluorescence microscopy and flow cytometry. The provided protocols assume the availability of a fluorescently labeled version of this compound.

Quantitative Data Summary

The following tables present representative data that can be obtained from cellular internalization studies of a fluorescently labeled this compound. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Quantification of this compound Internalization by Flow Cytometry

Cell LineTreatmentMean Fluorescence Intensity (MFI)% Internalization
KB (FRα-positive)This compound (100 nM)15,00085%
KB (FRα-positive)This compound (100 nM) + Folic Acid (1 mM)1,50010%
A549 (FRα-negative)This compound (100 nM)8005%
Untreated ControlNone5000%

Table 2: Quantification of this compound Internalization by Fluorescence Microscopy Image Analysis

Cell LineTreatmentAverage Integrated Fluorescence Density per Cell
KB (FRα-positive)This compound (100 nM)8.5 x 10^6
KB (FRα-positive)This compound (100 nM) + Folic Acid (1 mM)0.9 x 10^6
A549 (FRα-negative)This compound (100 nM)0.5 x 10^6
Untreated ControlNone0.2 x 10^6

Experimental Protocols

Protocol 1: Quantification of this compound Cellular Internalization by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the cellular uptake of fluorescently labeled this compound.[5][6]

Materials:

  • Fluorescently labeled this compound

  • FRα-positive (e.g., KB) and FRα-negative (e.g., A549) cell lines

  • Complete cell culture medium

  • Folic acid-free RPMI medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Culture: Culture FRα-positive and FRα-negative cells in their appropriate complete medium. For at least 24 hours prior to the experiment, culture the cells in folic acid-free RPMI medium supplemented with 10% FBS to ensure maximal folate receptor expression.

  • Cell Seeding: Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of fluorescently labeled this compound in folic acid-free RPMI medium.

    • For competition experiments, prepare a solution of this compound with an excess of free folic acid (e.g., 1 mM).

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the this compound solutions (and the competition control) to the respective wells. Include an untreated control well with medium only.

    • Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Aspirate the treatment solutions and wash the cells three times with ice-cold PBS to remove non-internalized this compound.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Staining and Analysis:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS containing a viability dye (e.g., PI).

    • Analyze the cells on a flow cytometer, exciting with the appropriate laser for the fluorophore on this compound and collecting the emission signal.[7]

    • Record data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population using the viability dye signal.

    • Determine the mean fluorescence intensity (MFI) of the live cell population for each treatment condition.

    • Calculate the percentage of internalization by comparing the MFI of this compound-treated cells to a control where surface-bound fluorescence is quenched or removed.

Protocol 2: Visualization and Quantification of this compound Cellular Internalization by Fluorescence Microscopy

This protocol outlines the use of fluorescence microscopy to visualize and quantify the intracellular localization of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • FRα-positive and FRα-negative cell lines

  • Complete cell culture medium

  • Folic acid-free RPMI medium

  • FBS

  • PBS

  • Glass-bottom culture dishes or chamber slides

  • Paraformaldehyde (PFA)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in glass-bottom dishes or chamber slides and allow them to adhere overnight in folic acid-free RPMI medium.

  • Treatment:

    • Prepare and apply the this compound solutions as described in Protocol 1.

    • Incubate for the desired time points at 37°C.

  • Cell Fixation and Staining:

    • Aspirate the treatment solutions and wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be co-stained (optional).

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium to each well and cover with a coverslip.

    • Image the cells using a fluorescence microscope. Capture images using the appropriate channels for the this compound fluorophore and DAPI.[8]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within the cells.

    • Outline individual cells (regions of interest, ROIs) based on the brightfield or a whole-cell stain.

    • Measure the integrated fluorescence density within each ROI.

    • Calculate the average integrated fluorescence density per cell for each treatment condition.

Visualizations

G Experimental Workflow for Quantifying this compound Internalization cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_flow Flow Cytometry cluster_microscopy Fluorescence Microscopy cell_culture Culture FRα+ and FRα- cells (Folic acid-free medium) cell_seeding Seed cells in plates/ dishes cell_culture->cell_seeding add_treatment Incubate cells with this compound (and controls) cell_seeding->add_treatment prepare_this compound Prepare fluorescent This compound solutions prepare_this compound->add_treatment harvest_cells Harvest and wash cells add_treatment->harvest_cells fix_cells Fix and stain cells (e.g., DAPI) add_treatment->fix_cells stain_viability Stain with viability dye harvest_cells->stain_viability acquire_data Acquire data on flow cytometer stain_viability->acquire_data analyze_mfi Analyze Mean Fluorescence Intensity acquire_data->analyze_mfi acquire_images Acquire images fix_cells->acquire_images analyze_images Image analysis to quantify fluorescence acquire_images->analyze_images

Caption: Workflow for quantifying this compound cellular internalization.

G This compound Internalization via Folate Receptor-Mediated Endocytosis cluster_extracellular cluster_membrane cluster_intracellular This compound This compound FR Folate Receptor (FRα) This compound->FR Binding Clathrin_pit Clathrin-coated pit FR->Clathrin_pit Clustering Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin_pit->Endosome Internalization Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Acidification & Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of this compound.

References

Troubleshooting & Optimization

Troubleshooting EC089 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EC089. The information is designed to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For initial stock solution preparation, it is highly recommended to use a polar aprotic solvent. The choice of solvent can be critical for achieving complete dissolution and maintaining the stability of this compound.

Recommended Solvents for this compound Stock Solutions

SolventAbbreviationNotes
Dimethyl sulfoxideDMSOOften the first choice for dissolving complex organic molecules. Use fresh, anhydrous (hygroscopic) DMSO for best results.[1][2][3]
DimethylformamideDMFA common alternative to DMSO for compounds with poor aqueous solubility.[4]

Q3: My this compound is precipitating out of solution after dilution. What could be the cause and how can I prevent it?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the organic solvent is decreased too rapidly, causing the compound to fall out of solution.

Potential Causes and Solutions for Precipitation

CauseRecommended Solution
Rapid Dilution: Perform a stepwise dilution. Instead of diluting directly into your final aqueous buffer, create intermediate dilutions with varying ratios of your organic solvent and the aqueous buffer.
Low Aqueous Solubility: Consider the addition of a co-solvent or a surfactant in your final buffer system, if compatible with your experimental design. The use of PEGylation in linkers is a strategy to improve aqueous solubility.[5][6][][8]
pH Sensitivity: The solubility of molecules containing acidic or basic functional groups can be pH-dependent. Empirically test the solubility of this compound in buffers with slightly different pH values around your target pH.
Saturation: You may be exceeding the solubility limit of this compound in the final solution. Try working with a lower final concentration.

Q4: Can I sonicate or heat this compound to aid dissolution?

Gentle warming and sonication can be effective methods to aid in the dissolution of many compounds. However, caution is advised as excessive heat or prolonged sonication can potentially degrade the molecule.

  • Sonication: Use a bath sonicator for short periods (1-5 minutes) and monitor the solution for any signs of degradation (e.g., color change).

  • Warming: Gently warm the solution to 30-40°C. Avoid aggressive heating.

Always check for stability information in any available product documentation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 30-60 seconds. If dissolution is not complete, sonicate in a water bath for 1-5 minutes. Gentle warming (up to 37°C) can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.

Visual Guides

Experimental Workflow for Solubilizing this compound

G start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Mix add_dmso->vortex check_sol Visually Inspect for Dissolution vortex->check_sol sonicate Sonicate (if needed) check_sol->sonicate Particulates Remain complete Solution is Clear check_sol->complete Fully Dissolved warm Gentle Warming (if needed) sonicate->warm warm->check_sol store Aliquot and Store at -80°C complete->store end Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting this compound Precipitation

G decision decision start Precipitation Observed During Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_dilution Was dilution performed too quickly? check_conc->check_dilution No lower_conc->start stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes check_buffer Is the aqueous buffer optimal? check_dilution->check_buffer No success Solution Remains Clear stepwise_dilution->success modify_buffer Modify buffer (add co-solvent, adjust pH) check_buffer->modify_buffer No check_buffer->success Yes modify_buffer->success

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing EC089 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Note on EC089: "this compound" is treated here as a representative N-hydroxysuccinimide (NHS) ester-functionalized molecule for conjugation to primary amines. The principles, protocols, and troubleshooting advice provided are based on the well-established chemistry of NHS esters, which are widely used for labeling proteins, antibodies, and other biomolecules.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues encountered during the conjugation of this compound-NHS ester to amine-containing biomolecules.

Q1: My conjugation efficiency is very low or zero. What are the common causes?

Low conjugation efficiency is a frequent problem that can be traced to several key factors related to reaction conditions and reagents.[4]

  • Incorrect pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[4][5] Below this range, the target primary amines (e.g., on lysine residues) are protonated (-NH3+) and non-nucleophilic, which significantly slows the reaction.[1][6] Above this range, the hydrolysis of the this compound-NHS ester accelerates dramatically, consuming the reagent before it can react with the protein.[1][7][8] The ideal pH is often a compromise, with pH 8.3-8.5 being a common starting point.[8]

  • Incompatible Buffer: Your buffer must be free of primary amines. Buffers like Tris (Tris-HCl) or glycine will compete with your target molecule for reaction with the this compound-NHS ester, drastically reducing the yield.[4][5][9]

  • Hydrolyzed this compound-NHS Ester: NHS esters are moisture-sensitive.[9] If the reagent was exposed to moisture during storage or if the stock solution in an organic solvent (like DMSO or DMF) is old, it may have hydrolyzed and become inactive. Always use anhydrous solvents and prepare the this compound-NHS solution immediately before use.[3][9]

  • Low Reactant Concentrations: The conjugation reaction is a competition between the target amine and water (hydrolysis).[2] At low protein concentrations (e.g., <1-2 mg/mL), the hydrolysis reaction can dominate.[4][10] Increasing the concentration of your protein can improve efficiency.[4]

Q2: I'm seeing precipitation in my reaction tube. What's happening?

Precipitation can occur for a few reasons:

  • This compound Solubility: Many non-sulfonated NHS esters have poor water solubility.[5][11] When you add the concentrated stock (in DMSO/DMF) to your aqueous buffer, the this compound may precipitate if its final concentration exceeds its solubility limit. Try to keep the final organic solvent concentration below 10%.[11][12]

  • Protein Aggregation: The conjugation process itself, or the addition of an organic solvent, can sometimes cause proteins to aggregate and precipitate. This may be protein-specific. Consider running the reaction at 4°C or screening different buffer conditions.

Q3: The degree of labeling (DOL) is inconsistent between batches. How can I improve reproducibility?

Inconsistent results often stem from small variations in protocol execution.

  • Reagent Preparation: Always prepare the this compound-NHS ester solution fresh for each experiment.[9] Do not use stored aqueous solutions.[8]

  • pH Control: Ensure your buffer's pH is accurately measured and consistent for every reaction.[4]

  • Reaction Time & Temperature: Standardize the incubation time and temperature. Reactions run at room temperature will proceed faster but also experience faster hydrolysis than those run at 4°C.[4][5]

  • Quantification: Use a consistent and accurate method to determine the concentrations of your protein and this compound before starting the reaction.

Q4: How do I stop (quench) the reaction effectively?

To stop the conjugation, you can add a small molecule with a primary amine that will react with any excess this compound-NHS ester.[13] Common quenching agents include:

  • Tris buffer[5][11]

  • Glycine[5][11]

  • Hydroxylamine[14]

  • Ethanolamine[14]

Typically, the quenching agent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes.[13][14]

Q5: How can I remove the unreacted this compound after the reaction?

Purification is critical to remove unreacted or hydrolyzed this compound, which can interfere with downstream applications.[13] The best method depends on the size of your biomolecule:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and effective method for proteins and antibodies. It separates the large, labeled protein from the small, unreacted this compound molecules.[8][13]

  • Dialysis: Effective for larger biomolecules, but it is a much slower process.

  • Precipitation: Methods like ethanol or acetone precipitation can be used for proteins and nucleic acids, but may be less efficient at removing all traces of the free label.[8]

Data Presentation: Key Reaction Parameters

The efficiency of this compound-NHS ester conjugation is governed by a balance of factors. The tables below summarize critical quantitative data.

Table 1: Effect of pH on NHS Ester Stability

This table shows the strong relationship between pH and the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction.[1]

pHTemperatureHalf-life of NHS-EsterImplication for Conjugation
7.04°C~4-5 hoursSlower reaction but greater stability of this compound.[5][7]
8.04°C~1 hourA good balance between amine reactivity and this compound stability.[14]
8.64°C~10 minutesVery rapid hydrolysis; reaction must be fast.[5][7][14]

Table 2: Recommended Reaction Conditions

This table provides starting parameters for a typical conjugation experiment. Optimization for your specific molecule is often necessary.[3]

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal results are often achieved between pH 8.3-8.5.[3][8]
Buffer Sodium Phosphate, Sodium Bicarbonate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[5][9]
This compound Molar Excess 5- to 20-foldThe optimal ratio depends on the protein and desired DOL. Start with a few ratios to find the best one.[13]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis. A minimum of 2 mg/mL is recommended.[8]
Reaction Time 30 min - 4 hours (Room Temp) or Overnight (4°C)Longer times may be needed at lower temperatures.[3][5][13]
Organic Solvent < 10% (v/v)If this compound is dissolved in DMSO/DMF, keep the final volume low to prevent precipitation and protein denaturation.[3][11]

Experimental Protocols

Protocol: Conjugation of this compound-NHS Ester to an Antibody

This protocol provides a general guideline for labeling an IgG antibody with this compound.

1. Materials

  • Antibody (in an amine-free buffer like PBS)

  • This compound-NHS Ester

  • Anhydrous DMSO or DMF[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with desired storage buffer (e.g., PBS).[10]

2. Procedure

  • Prepare the Antibody:

    • If your antibody is in a buffer containing amines (like Tris), you must perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in cold Reaction Buffer.[10]

  • Prepare the this compound-NHS Ester Solution:

    • Allow the vial of solid this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[10]

  • Perform the Conjugation Reaction:

    • Calculate the volume of this compound stock solution needed for a 10- to 20-fold molar excess.

    • While gently stirring the antibody solution, add the calculated volume of this compound stock solution dropwise.[10]

    • Incubate the reaction at room temperature for 1 hour, protected from light.[10] Alternatively, incubate at 4°C for 2 hours to overnight.[9]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[13]

  • Purify the Conjugate:

    • Load the entire reaction mixture onto a pre-equilibrated desalting column.[10]

    • Elute the conjugate according to the manufacturer's instructions, using your desired storage buffer. The larger, labeled antibody will elute first, while the smaller, unreacted this compound and quenching molecules are retained.[13]

    • Collect the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.

    • Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[15]

Visualizations

Signaling Pathways and Workflows

EC089_Conjugation_Pathway cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-EC089 (Stable Amide Bond) Protein->Conjugate pH 7.2-8.5 This compound This compound-NHS Ester This compound->Conjugate NHS N-hydroxysuccinimide (Byproduct) This compound->NHS Hydrolyzed This compound-COOH (Inactive) This compound->Hydrolyzed Hydrolysis H2O H₂O (Water) H2O->Hydrolyzed

Caption: Chemical pathway for this compound-NHS ester conjugation with a primary amine.

Experimental_Workflow A 1. Prepare Biomolecule (Buffer Exchange, Adjust Conc.) B 2. Prepare Fresh this compound-NHS Solution in Anhydrous DMSO A->B C 3. Mix Reactants (Add this compound to Biomolecule) B->C D 4. Incubate (1-4h RT or O/N 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting Column) E->F G 7. Characterize (Conc., Degree of Labeling) F->G

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Flowchart rect_node rect_node end_node end_node start Low Conjugation Efficiency? q1 Is Buffer Amine-Free (e.g., PBS, Borate)? start->q1 q2 Is pH between 7.2 and 8.5? q1->q2 Yes a1 ACTION: Use amine-free buffer. (e.g., PBS, Bicarbonate) q1->a1 No q3 Was this compound-NHS Solution Freshly Made? q2->q3 Yes a2 ACTION: Adjust pH to 8.3. Use calibrated meter. q2->a2 No q4 Is Protein Conc. > 2 mg/mL? q3->q4 Yes a3 ACTION: Use new this compound vial. Prepare fresh solution. q3->a3 No a4 ACTION: Concentrate protein. Increase molar excess. q4->a4 No success Problem Solved q4->success Yes a1->success a2->success a3->success a4->success

Caption: Troubleshooting flowchart for low this compound conjugation efficiency.

References

Technical Support Center: Improving the Stability of EC089 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and experimentation of EC089 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound conjugates?

A1: The most prevalent stability issues with this compound conjugates, like many bioconjugates, include aggregation, precipitation, and premature cleavage of the conjugated payload.[1][2] These issues can be influenced by factors such as formulation conditions (pH, buffer composition), storage temperature, and the inherent physicochemical properties of the this compound molecule and its conjugation partner.[2][]

Q2: How does the choice of linker chemistry impact the stability of this compound conjugates?

A2: The linker is a critical component that significantly influences the stability of the conjugate.[4][5] The choice between a cleavable and non-cleavable linker, as well as the linker's chemical properties (e.g., hydrophilicity, length), can affect the conjugate's stability in circulation and its payload release mechanism.[4][][7] An ideal linker should be stable in the bloodstream to prevent premature drug release but allow for efficient payload release within the target cell.[4][7]

Q3: Can the conjugation process itself lead to instability?

A3: Yes, the conjugation process can introduce instability. Over-labeling, or attaching too many payload molecules, can alter the protein's surface charge and hydrophobicity, leading to aggregation.[1] The use of organic solvents to dissolve hydrophobic payloads can also induce aggregation if not carefully controlled.[2] Site-specific conjugation methods are often preferred over random conjugation to produce more homogeneous and stable conjugates.[8]

Q4: What are the recommended storage conditions for this compound conjugates?

A4: To minimize degradation, this compound conjugates are typically stored at low temperatures, often frozen, and protected from light.[] Lyophilization (freeze-drying) is a common strategy to improve the long-term solid-state stability of bioconjugates.[9] The optimal storage buffer will depend on the specific characteristics of the this compound conjugate but should be optimized for pH and excipient composition to enhance stability.

Troubleshooting Guides

Issue 1: Aggregation and Precipitation of this compound Conjugate

Symptoms:

  • Visible particulates or cloudiness in the solution.

  • Increased absorbance reading in spectrophotometry at wavelengths indicative of light scattering (e.g., 340 nm).

  • Appearance of high molecular weight species in size-exclusion chromatography (SEC).

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Suboptimal Buffer Conditions Optimize buffer pH and ionic strength. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[10]Protocol 1: Buffer Optimization Screen
High Protein Concentration Reduce the protein concentration during conjugation and for storage.[10][11]Perform a concentration titration study to determine the optimal concentration range.
Hydrophobicity of the Payload/Linker Introduce hydrophilic linkers, such as polyethylene glycol (PEG), to decrease the overall hydrophobicity of the conjugate.[]Protocol 2: PEGylation of this compound Conjugates
Over-labeling Reduce the molar excess of the labeling reagent to achieve a lower drug-to-antibody ratio (DAR).[1]Conduct a titration experiment to find the optimal reagent-to-protein ratio that balances efficacy and stability.
Improper Reagent Addition Add the dissolved labeling reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[1]Modify the standard operating procedure for conjugation to include dropwise addition of the reagent.
Issue 2: Premature Payload Cleavage

Symptoms:

  • Detection of free payload in the formulation by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Reduced efficacy in cell-based assays.

  • Increased off-target toxicity in vivo.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Linker Instability Select a more stable linker chemistry. For example, if using a maleimide-based linker which can undergo retro-Michael reactions, consider more stable alternatives like sulfone-based linkers.[12]Protocol 3: Linker Stability Assessment in Plasma
Enzymatic Degradation If the linker is susceptible to cleavage by serum proteases, redesign the linker to be less recognizable by these enzymes or to be cleaved only under specific conditions within the target cell.[7]Incubate the conjugate in serum and monitor for payload release over time.
pH-sensitive Linker in Inappropriate Formulation Ensure the formulation pH is compatible with the stability profile of the linker. For instance, an acid-cleavable linker should be formulated in a neutral pH buffer for storage.[]Perform a pH stability study to assess the rate of linker cleavage at different pH values.

Experimental Protocols

Protocol 1: Buffer Optimization Screen

  • Objective: To identify the optimal buffer conditions for this compound conjugate stability.

  • Materials: this compound conjugate, a panel of buffers with varying pH (e.g., acetate, citrate, phosphate, Tris) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Methodology:

    • Dialyze or buffer-exchange the this compound conjugate into the different buffer conditions.

    • Aliquot the samples and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples for aggregation using Size-Exclusion Chromatography (SEC) and for chemical degradation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Monitor for visual precipitation and changes in turbidity.

Protocol 2: PEGylation of this compound Conjugates

  • Objective: To increase the hydrophilicity and stability of the this compound conjugate.

  • Materials: this compound, activated PEG-linker (e.g., PEG-NHS ester), conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Methodology:

    • Dissolve the this compound in the conjugation buffer.

    • Prepare a stock solution of the activated PEG-linker in a suitable solvent (e.g., DMSO).

    • Add the PEG-linker solution to the this compound solution at a specific molar ratio.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., room temperature for 1-2 hours).

    • Quench the reaction by adding a quenching reagent (e.g., Tris or glycine).

    • Purify the PEGylated conjugate using size-exclusion or ion-exchange chromatography to remove unreacted PEG and protein.

    • Characterize the extent of PEGylation using techniques like SDS-PAGE or mass spectrometry.

Protocol 3: Linker Stability Assessment in Plasma

  • Objective: To evaluate the stability of the this compound conjugate linker in a biologically relevant matrix.

  • Materials: this compound conjugate, fresh human or animal plasma, analytical standards of the free payload.

  • Methodology:

    • Incubate the this compound conjugate in plasma at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots of the plasma-conjugate mixture.

    • Process the samples to precipitate plasma proteins (e.g., with acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • Calculate the half-life of the conjugate in plasma.

Data Presentation

Table 1: Effect of Buffer pH on this compound Conjugate Aggregation

Buffer pHInitial % Monomer (SEC)% Monomer after 4 weeks at 25°C
5.099.5%95.2%
6.099.8%98.1%
7.099.7%97.5%
8.099.6%92.3%

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Stability

DARInitial % Monomer (SEC)% Monomer after 2 weeks at 40°C
299.2%97.8%
498.5%94.1%
895.1%85.6%

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis This compound This compound Stock Conjugation Conjugation Reaction This compound->Conjugation Payload Payload-Linker Stock Payload->Conjugation Purification Purification (SEC/IEX) Conjugation->Purification Characterization Characterization (SEC, RP-HPLC, MS) Purification->Characterization Stability Stability Assessment Characterization->Stability

Caption: Experimental workflow for this compound conjugate preparation and stability testing.

troubleshooting_logic cluster_agg_solutions Aggregation Solutions cluster_cleavage_solutions Cleavage Solutions Start Instability Observed Aggregation Aggregation/Precipitation? Start->Aggregation Cleavage Premature Cleavage? Aggregation->Cleavage No OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Aggregation->OptimizeBuffer Yes StableLinker Select More Stable Linker Cleavage->StableLinker Yes ReduceConc Reduce Concentration OptimizeBuffer->ReduceConc ModifyLinker Add Hydrophilic Linker ReduceConc->ModifyLinker OptimizeFormulation Optimize Formulation pH StableLinker->OptimizeFormulation

Caption: Troubleshooting decision tree for this compound conjugate instability.

signaling_pathway EC089_conj This compound Conjugate Receptor Target Receptor EC089_conj->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Target Intracellular Target Payload_release->Target Effect Cellular Effect (e.g., Apoptosis) Target->Effect

References

Technical Support Center: Overcoming Resistance to EC089 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with EC089, a folate receptor alpha (FRα)-targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a folate receptor alpha (FRα)-targeted therapeutic agent. FRα is a glycosyl-phosphatidylinositol (GPI) anchored protein that is overexpressed on the surface of various cancer cells, including ovarian and non-small-cell lung cancer, while having limited expression in normal tissues.[1][2][3] this compound utilizes this differential expression to selectively deliver a cytotoxic payload to tumor cells. The binding of this compound to FRα triggers receptor-mediated endocytosis.[2] Once internalized, the cytotoxic agent is released, leading to cell death through mechanisms such as DNA damage or microtubule disruption.

Q2: My this compound-treated cells are showing reduced sensitivity or developing resistance. What are the potential mechanisms?

Resistance to FRα-targeted therapies like this compound can arise from several factors:

  • Downregulation or loss of FRα expression: The primary target of this compound is the FRα receptor. A reduction in the number of receptors on the cell surface will lead to decreased drug uptake and subsequent resistance.

  • Alterations in endocytic pathways: Efficient internalization of the this compound-FRα complex is crucial for its efficacy. Defects in the endocytic machinery can impair this process.

  • Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the cytotoxic payload out of the cell, thereby reducing its intracellular concentration.

  • Drug inactivation: Intracellular mechanisms may exist that metabolize and inactivate the cytotoxic component of this compound.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of the this compound-delivered payload.

  • Target alteration: Mutations in the target of the cytotoxic payload can prevent the drug from exerting its effect.

Q3: How can I assess the FRα expression levels in my cell lines or tumor models?

Several methods can be employed to determine FRα expression:

  • Immunohistochemistry (IHC): This is a common method for evaluating FRα expression in archival tumor tissue.[4]

  • Flow Cytometry: This technique allows for the quantification of cell surface FRα expression on live cells.

  • Western Blot: This method can be used to determine the total FRα protein levels within the cell.

  • Quantitative RT-PCR (qRT-PCR): This technique measures the mRNA expression level of the FOLR1 gene, which encodes for FRα.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy of this compound in in vitro Assays

If you are observing lower than expected potency of this compound in your cell-based assays, consider the following troubleshooting steps:

Potential Cause Recommended Action Expected Outcome
Low FRα Expression Quantify FRα expression using flow cytometry or western blot.Confirmation of sufficient target expression for this compound binding.
Incorrect Dosing Perform a dose-response curve to determine the optimal concentration of this compound.Identification of the EC50 value for your specific cell line.
Cell Culture Conditions Ensure optimal cell health and growth conditions. Passage number can affect cell characteristics.Healthy, proliferating cells that are responsive to treatment.
Assay Interference Verify that the assay components (e.g., media, serum) do not interfere with this compound activity.Consistent and reproducible assay results.
Issue 2: Acquired Resistance to this compound in Long-Term Cultures

For experiments involving the development of acquired resistance, the following guide can help in elucidating the underlying mechanisms:

Potential Mechanism Experimental Approach Data Interpretation
Loss of FRα Expression Compare FRα mRNA (FOLR1) and protein levels between sensitive and resistant cells using qRT-PCR and western blot/flow cytometry.A significant decrease in FRα expression in resistant cells would suggest this as a primary resistance mechanism.
Increased Drug Efflux Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without an ABC transporter inhibitor.Increased efflux of the fluorescent substrate in resistant cells, which is reversed by the inhibitor, indicates upregulation of efflux pumps.
Altered Intracellular Trafficking Visualize the internalization and trafficking of a fluorescently labeled this compound using confocal microscopy.Delayed or impaired internalization and lysosomal delivery in resistant cells would point to defects in endocytic pathways.

Experimental Protocols

Protocol 1: Quantification of FRα Surface Expression by Flow Cytometry
  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS containing 1% BSA.

  • Antibody Incubation: Resuspend cells in a solution containing a primary antibody against FRα and incubate for 30 minutes on ice.

  • Washing: Wash cells twice with ice-cold PBS + 1% BSA to remove unbound primary antibody.

  • Secondary Antibody Incubation: Resuspend cells in a solution containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Washing: Wash cells twice with ice-cold PBS + 1% BSA.

  • Data Acquisition: Resuspend cells in PBS and analyze using a flow cytometer.

Visualizations

EC089_Mechanism_of_Action cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm This compound This compound FRα FRα This compound->FRα Binding Endosome Endosome FRα->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cytotoxic Payload Cytotoxic Payload Lysosome->Cytotoxic Payload Release Cell Death Cell Death Cytotoxic Payload->Cell Death Induction

Caption: Mechanism of action of this compound therapy.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound Therapy This compound Therapy Loss of FRα Loss of FRα This compound Therapy->Loss of FRα Drug Efflux Drug Efflux This compound Therapy->Drug Efflux Altered Trafficking Altered Trafficking This compound Therapy->Altered Trafficking Payload Inactivation Payload Inactivation This compound Therapy->Payload Inactivation Troubleshooting_Workflow Reduced this compound Efficacy Reduced this compound Efficacy Check FRα Expression Check FRα Expression Reduced this compound Efficacy->Check FRα Expression Optimize Dose Optimize Dose Reduced this compound Efficacy->Optimize Dose Evaluate Drug Efflux Evaluate Drug Efflux Check FRα Expression->Evaluate Drug Efflux Analyze Cell Trafficking Analyze Cell Trafficking Evaluate Drug Efflux->Analyze Cell Trafficking Identify Resistance Mechanism Identify Resistance Mechanism Analyze Cell Trafficking->Identify Resistance Mechanism

References

Technical Support Center: Folate Receptor-Targeted Drug Conjugate (FR-TDC) Delivery Optimization for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "EC089" is not publicly available. This technical support center provides guidance on the broader, well-documented class of Folate Receptor-Targeted Drug Conjugates (FR-TDCs), with a focus on tubulysin-based payloads (e.g., EC1456), which are presumed to be analogous to your compound of interest.

This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the pre-clinical evaluation of FR-TDCs for solid tumors.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for a folate-tubulysin conjugate?

Folate-tubulysin conjugates are a type of Small Molecule Drug Conjugate (SMDC) designed to selectively target cancer cells that overexpress the folate receptor alpha (FRα).[1][2] The mechanism involves three key steps:

  • Binding: The folic acid component of the conjugate binds with high affinity to FRα on the surface of tumor cells.[3]

  • Internalization: The entire conjugate is then internalized into the cell through receptor-mediated endocytosis, forming an endosome.[4][5][6]

  • Payload Release and Action: Inside the cell, the acidic environment of the endosome and/or the presence of reducing agents cleaves the linker connecting the folic acid to the tubulysin payload.[6][7] The released tubulysin, a potent microtubule inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]

2. How do I select an appropriate cancer cell line for in vitro studies?

The primary criterion is high expression of Folate Receptor alpha (FRα). It is crucial to use cell lines with well-characterized FRα expression levels. You can verify expression using methods like flow cytometry, Western blot, or qPCR.[9][10]

FRα-Positive Cell Lines for Initial Screening:

  • KB: A human cervical carcinoma cell line, widely used as a standard model for FR-targeted studies.[11]

  • IGROV-1, OVCAR-3, SKOV-3: Human ovarian adenocarcinoma cell lines.[9][11]

  • HeLa: Human cervical adenocarcinoma cell line.[11]

  • MDA-MB-231: Human breast adenocarcinoma cell line (can have variable FRα expression).[6]

3. What are the critical controls for in vitro and in vivo experiments?

  • Vehicle Control: The formulation buffer without the FR-TDC to assess baseline effects.

  • Unconjugated Payload: The free cytotoxic drug (e.g., tubulysin) to determine its baseline potency and to calculate the therapeutic index of the conjugate.

  • FRα-Negative Cell Line: A cell line with no or very low FRα expression (e.g., HT-1080) to confirm that the cytotoxicity is target-dependent.[12]

  • Competition Assay: Co-incubation of the FR-TDC with an excess of free folic acid. A significant reduction in cytotoxicity in the presence of free folic acid indicates that the uptake is FRα-mediated.[13]

  • Non-Targeted Conjugate: If available, a conjugate with a non-targeting ligand to control for non-specific uptake and toxicity.[14]

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low Cytotoxicity in FRα-Positive Cells 1. Low FRα Expression: The cell line may have lower than expected FRα expression, or expression may have drifted with passage number.1a. Validate FRα Expression: Confirm FRα protein levels via flow cytometry or Western blot. 1b. Use High-Expressing Cells: Switch to a cell line known for high and stable FRα expression, like KB or IGROV-1.[9][11]
2. Inefficient Internalization: The conjugate binds to the receptor but is not efficiently endocytosed.2a. Perform Uptake Assay: Use a fluorescently labeled version of the conjugate to visualize and quantify cellular uptake via confocal microscopy or flow cytometry.[15]
3. Payload Resistance: The cell line may have intrinsic or acquired resistance to the tubulysin payload (e.g., through efflux pumps like P-glycoprotein).3a. Test Unconjugated Payload: Determine the IC50 of the free tubulysin on your cell line. If it is high, the cells are likely resistant. 3b. Use a Different Cell Line: Test the conjugate on a panel of FRα-positive cell lines to find a sensitive model.
4. Incorrect Assay Conditions: Suboptimal incubation time or cell seeding density.4a. Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 48, 72, 96 hours). 4b. Optimize Seeding Density: Ensure cells are in the exponential growth phase during the assay.
High Cytotoxicity in FRα-Negative Cells 1. Non-Specific Uptake: The conjugate may be entering cells through mechanisms other than FRα endocytosis.1a. Competition Assay: Perform a competition experiment with excess free folic acid. If cytotoxicity is not reduced, uptake is not FRα-mediated.[13] 1b. Check Linker Stability: The linker may be cleaving prematurely in the culture medium, releasing the free drug. Analyze the stability of the conjugate in media over time via HPLC or LC-MS.
Inconsistent IC50 Values 1. Assay Variability: Inconsistent cell numbers, reagent concentrations, or incubation times.1a. Standardize Protocol: Ensure consistent cell seeding density and reagent preparation. 1b. Use a Positive Control: Include a standard cytotoxic agent (e.g., cisplatin) in each assay to monitor consistency.[16]
2. Folate in Culture Medium: High concentrations of folic acid in standard media can compete with the conjugate for receptor binding.2a. Use Folate-Free Medium: Culture cells in folate-free RPMI or other suitable media for at least 24 hours before and during the experiment.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of Tumor Growth Inhibition 1. Low FRα Expression in Xenograft: Tumor FRα expression in vivo may differ from in vitro cultures.1a. Validate FRα Expression in Tumors: Perform immunohistochemistry (IHC) on excised tumors to confirm FRα expression. 1b. Use a High-Expressing Model: Select a xenograft model with confirmed high FRα expression (e.g., KB xenografts).[12]
2. Poor Pharmacokinetics (PK): The conjugate may be clearing from circulation too rapidly, preventing sufficient accumulation in the tumor.2a. Perform PK Study: Measure the concentration of the conjugate in plasma over time to determine its half-life.[14]
3. Suboptimal Dosing Schedule: The dose and frequency may not be optimal for maintaining therapeutic concentrations in the tumor.3a. Dose-Escalation Study: Test multiple dose levels to find the maximum tolerated dose (MTD). 3b. Vary Dosing Schedule: Preclinical studies with vintafolide (a folate-vinca alkaloid conjugate) showed that more frequent, lower-dose regimens were more effective.[3]
High Systemic Toxicity (e.g., weight loss) 1. Off-Target Toxicity: The payload may be released prematurely in circulation, or the conjugate may be taken up by normal tissues expressing FRα.1a. Check Linker Stability: Assess the stability of the conjugate in mouse plasma. 1b. Evaluate FRα Expression in Normal Tissues: Be aware of FRα expression in normal tissues (e.g., kidney) which could lead to on-target, off-tumor toxicity.[10]
2. Payload-Related Toxicity: The cytotoxic payload itself may have a narrow therapeutic window.2a. Dose MTD of Unconjugated Payload: Determine the MTD of the free tubulysin to understand its toxicity profile.

Data Presentation

Table 1: In Vitro Cytotoxicity of Folate-Tubulysin Conjugate (EC1456)

Illustrative data based on published preclinical studies.

Cell LineCancer TypeFRα ExpressionEC1456 IC50 (nM)Vintafolide IC50 (nM)Paclitaxel IC50 (nM)
KB CervicalHigh~1-5~5-10~2-5
KB-PR10 Cervical (Paclitaxel-Resistant)High~5-15>1000>1000
NCI-ADR Breast (Multi-Drug Resistant)Moderate~20-50>1000>1000
HT-1080 FibrosarcomaNegative>1000>1000~5-10

Data compiled from preclinical evaluations of EC1456.[17]

Table 2: In Vivo Antitumor Efficacy of Folate-Drug Conjugates in Xenograft Models

Illustrative data from various preclinical studies.

ModelCompoundDosing ScheduleResult
KB Xenograft EC14562 µmol/kg, TIW x 2 weeks100% Cures (even in large tumors)[17]
KB-PR10 Xenograft (Paclitaxel-Resistant) EC14562 µmol/kg, TIW x 2 weeks60% Partial Response, 40% Cures[17]
MDA-MB-231 Xenograft Vintafolide1.5 mg/kg, TIW x 3 weeks75% Cures[10]
CAL51 Xenograft (FRα-low) Vintafolide9.6 mg/kg, TIW x 3 weeks76% Tumor Growth Inhibition[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity MTT Assay
  • Cell Seeding: Seed FRα-positive (e.g., KB) and FRα-negative (e.g., HT-1080) cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of folate-free culture medium. Incubate for 24 hours.[8][16]

  • Compound Preparation: Prepare serial dilutions of the FR-TDC, unconjugated payload, and a standard chemotherapy control (e.g., paclitaxel) in folate-free medium.

  • Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control. For competition assays, pre-incubate cells with a high concentration (e.g., 100 µM) of free folic acid for 30 minutes before adding the FR-TDC.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.[19]

Protocol 2: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 1 x 10^6 FRα-positive KB cells (resuspended in Matrigel/PBS) into the flank of immunodeficient mice (e.g., nu/nu or SCID).[14]

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Randomize mice into treatment groups when tumors reach an average volume of 100-200 mm³.[14]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline, IV)

    • Group 2: FR-TDC (e.g., 2 µmol/kg, IV, TIW for 2 weeks)[17]

    • Group 3: Unconjugated Payload (at its MTD)

    • Group 4: Standard-of-Care Chemotherapy (e.g., Paclitaxel)

  • Drug Administration: Administer treatments as per the defined schedule. Monitor body weight and clinical signs of toxicity throughout the study.

  • Efficacy Assessment: Measure tumor volume 2-3 times per week. The study endpoint is typically when control tumors reach a predetermined size (e.g., 1000-1500 mm³) or after a set follow-up period.[14]

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and assess statistical significance.

Visualizations

FR_TDC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) FR_TDC Folate-Tubulysin Conjugate Receptor Folate Receptor α (FRα) FR_TDC->Receptor 1. Binding Internalized_Complex Internalized Complex Receptor->Internalized_Complex 2. Endocytosis Microtubules Microtubule Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest 5. Disruption Tubulin Free Tubulin Tubulin->Microtubules Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis 6. Cell Death Released_Payload Released Tubulysin Internalized_Complex->Released_Payload 3. Linker Cleavage Recycled_Receptor Recycled FRα Internalized_Complex->Recycled_Receptor Receptor Recycling Released_Payload->Tubulin 4. Binds to Tubulin Recycled_Receptor->Receptor

Caption: Mechanism of action for a Folate Receptor-Targeted Drug Conjugate (FR-TDC).

InVivo_Workflow start Start: Select FRα+ and FRα- Cell Lines culture 1. Cell Culture & Expansion start->culture implant 2. Subcutaneous Implantation in Mice culture->implant monitor 3. Monitor Tumor Growth (Target: 100-200 mm³) implant->monitor randomize 4. Randomize Mice into Treatment Groups monitor->randomize treat 5. Administer Treatment (e.g., IV, TIW x 2 wks) randomize->treat measure 6. Measure Tumor Volume & Body Weight (2-3x / week) treat->measure measure->treat endpoint 7. Endpoint Reached (e.g., Tumor >1000 mm³) measure->endpoint Continue until endpoint analysis 8. Data Analysis: TGI, Stats, Toxicity endpoint->analysis end End: Efficacy Determined analysis->end

Caption: Standard experimental workflow for an in vivo xenograft efficacy study.

Troubleshooting_Logic start Observation: Low In Vitro Efficacy check_fr Is FRα expression confirmed and high? start->check_fr check_competition Is efficacy restored without excess folate? check_fr->check_competition Yes fr_low Problem: Low Target Expression check_fr->fr_low No check_payload Is the unconjugated payload potent (low IC50)? check_competition->check_payload Yes competition_fail Problem: Non-specific Uptake or Premature Drug Release check_competition->competition_fail No payload_resistant Problem: Cell Line is Resistant to Payload check_payload->payload_resistant No success Root cause likely identified fr_low->success competition_fail->success payload_resistant->success

Caption: A logical workflow for troubleshooting low in vitro efficacy results.

References

EC089 formulation challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC089. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges and to provide clear guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

A1: this compound is a promising therapeutic candidate, but its development is often hindered by its poor aqueous solubility and limited stability. These characteristics can lead to low bioavailability and therapeutic efficacy. Key challenges include overcoming its hydrophobic nature to achieve desired concentrations in formulations and preventing degradation during storage and administration.

Q2: What formulation strategies can enhance the solubility and bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to address the challenges of this compound. These include nanoparticle and liposomal delivery systems.[1][2][3] Nanoparticle formulations can increase the surface area of the drug for dissolution, while liposomes can encapsulate this compound, improving its solubility and stability.[3][4]

Q3: Are there specific excipients that are recommended for this compound formulations?

A3: The choice of excipients is critical for a successful this compound formulation. For nanoparticle formulations, polymers like poly(lactic-co-glycolic acid) (PLGA) are often used due to their biocompatibility and biodegradability.[5][6] For liposomal formulations, lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol are commonly used to form the lipid bilayer.[1] The selection will depend on the specific delivery requirements and route of administration.

Q4: How can the stability of this compound in a formulation be improved?

A4: Improving the stability of this compound involves protecting it from degradation pathways such as hydrolysis and oxidation. Encapsulation within nanoparticles or liposomes can provide a protective barrier.[3][4] Additionally, the use of cryoprotectants during lyophilization of the formulation can enhance long-term stability.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Drug Loading in Nanoparticles Poor affinity of this compound for the polymer matrix.Optimize the solvent system used during nanoparticle preparation to improve drug-polymer interactions. Consider using a different polymer with higher compatibility with this compound.
Particle Aggregation Unfavorable zeta potential or high particle concentration.Adjust the pH or add stabilizers to modify the surface charge and increase electrostatic repulsion between particles.[2] Optimize the concentration of the nanoparticle suspension.
Inconsistent Drug Release Profile Non-uniform particle size distribution or drug distribution within the particles.Refine the formulation process to achieve a narrow particle size distribution. Techniques like microfluidics can offer better control. Evaluate the drug's physical state within the polymer matrix (amorphous vs. crystalline).
Poor In Vivo Efficacy Rapid clearance by the reticuloendothelial system (RES).Surface modification of nanoparticles or liposomes with polyethylene glycol (PEG) can help reduce RES uptake and prolong circulation time.[7]

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant.

  • Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilize.

Characterization of this compound Nanoparticles
Parameter Method Typical Values
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Drug Encapsulation Efficiency (%) UV-Vis Spectrophotometry or HPLC> 80%
Drug Loading (%) UV-Vis Spectrophotometry or HPLC5 - 10%
  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

  • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, targeting a key kinase involved in cell proliferation.

EC089_Signaling_Pathway This compound This compound This compound->Inhibition Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression Inhibition->KinaseB

This compound inhibits a key kinase in the proliferation pathway.

Experimental Workflow

The following diagram outlines the general workflow for the formulation and characterization of this compound nanoparticles.

EC089_Formulation_Workflow Start Start: This compound & PLGA OrganicPhase Prepare Organic Phase: Dissolve this compound & PLGA Start->OrganicPhase AqueousPhase Prepare Aqueous Phase: Surfactant Solution Start->AqueousPhase Emulsification Emulsification (High-Speed Homogenization) OrganicPhase->Emulsification AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Collection Nanoparticle Collection (Centrifugation & Washing) SolventEvaporation->Collection Characterization Characterization: - Size & PDI - Zeta Potential - Drug Loading Collection->Characterization End End: Characterized Nanoparticles Characterization->End

Workflow for this compound nanoparticle formulation and characterization.

References

Technical Support Center: Adjusting EC089 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of EC089 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Disclaimer: Publicly available information on the specific compound this compound is limited. The guidance provided here is based on preclinical data from structurally and functionally similar folate receptor-targeted drug conjugates. Researchers should always conduct their own dose-finding studies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds like this compound?

A1: this compound is presumed to be a folate receptor-targeted therapy. This class of drugs consists of a folic acid ligand, a cytotoxic payload, and a linker. The folic acid component binds to the folate receptor alpha (FRα), which is often overexpressed on the surface of various cancer cells and has limited expression in normal tissues.[1] This binding triggers receptor-mediated endocytosis, internalizing the drug conjugate. Inside the cell, the linker is cleaved, releasing the cytotoxic agent and leading to targeted cancer cell death.[1][2]

Q2: What are the key factors to consider when determining the initial dosage of this compound for an in vivo study?

A2: Several factors should be considered when planning your in vivo experiments:

  • Conjugate Potency: The intrinsic potency of the cytotoxic payload is a primary determinant of the effective dose.

  • Tumor Model: The level of folate receptor expression on the tumor cells and the tumor's growth characteristics will influence the therapeutic response.

  • Mouse Strain: The genetic background of the mice can affect drug metabolism and clearance.

  • Route of Administration: The chosen route of administration will impact the bioavailability and pharmacokinetics of the compound.

Q3: What are the common routes of administration for folate-drug conjugates in mice?

A3: The most common route for systemic delivery of folate-drug conjugates in preclinical mouse models is intravenous (i.v.) injection, typically via the tail vein.[1] Intraperitoneal (i.p.) injections have also been used in some studies.

Troubleshooting Guide

Problem 1: High toxicity and animal mortality observed at the initial dose.

Possible Cause Troubleshooting Steps
Dose is too high. - Reduce the dosage by 50% and monitor the animals closely. - Perform a dose-escalation study starting with a much lower dose to determine the maximum tolerated dose (MTD).
Rapid drug release. - Evaluate the stability of the linker in the specific in vivo environment.
Off-target toxicity. - Assess folate receptor expression in tissues exhibiting toxicity. - Consider using a non-targeted control conjugate to differentiate between targeted and non-targeted effects.

Problem 2: Lack of tumor growth inhibition at the initial dose.

Possible Cause Troubleshooting Steps
Dose is too low. - Increase the dosage in a stepwise manner, carefully monitoring for signs of toxicity. - Refer to literature on similar compounds for dose-ranging information.
Low folate receptor expression on tumor cells. - Confirm FRα expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry.
Sub-optimal dosing schedule. - Adjust the frequency of administration (e.g., from twice a week to three times a week).
Poor tumor penetration. - Evaluate the biodistribution of the compound to determine if it is reaching the tumor tissue.

Experimental Protocols

General Protocol for an In Vivo Efficacy Study
  • Animal Model: Nude mice (nu/nu) are commonly used for xenograft tumor models.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., KB human nasopharyngeal carcinoma cells, which are known to overexpress FRα) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[1]

  • Drug Preparation: Reconstitute the folate-drug conjugate in a sterile vehicle such as saline or phosphate-buffered saline (PBS) according to the manufacturer's instructions.

  • Administration: Administer the drug and vehicle controls via the chosen route (e.g., intravenous injection).

  • Monitoring: Monitor tumor volume and animal body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

Quantitative Data Summary

The following table summarizes recommended dosages for similar folate-drug conjugates from preclinical studies. This data can serve as a starting point for designing your own experiments.

Folate-Drug ConjugateMouse ModelTumor Cell LineDosageDosing ScheduleRoute of AdministrationReference
Vintafolide (EC145)nu/nu miceKB (human nasopharyngeal carcinoma)2 µmol/kgThree times a week for 2 weeksIntravenous[1]
EC1456 (Folate-Tubulysin)nu/nu miceKB (human nasopharyngeal carcinoma)2 µmol/kgThree times a week for 2 weeksNot specified[1]
MORAB-003 (Farletuzumab)N/ASKOV3ip1 (human ovarian cancer)5, 25, or 50 mg/kgTwice or thrice weekly for 28 daysIntraperitoneal[3]

Visualizations

Signaling Pathway and Mechanism of Action

Folate_Receptor_Targeted_Therapy Mechanism of Folate Receptor-Targeted Drug Delivery cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate (this compound) Receptor_Binding Folate-Drug_Conjugate->Receptor_Binding Binding Folate_Receptor Folate Receptor α (FRα) Folate_Receptor->Receptor_Binding Endosome Endosome Receptor_Binding->Endosome Receptor-Mediated Endocytosis Drug_Release Cytotoxic Drug Release Endosome->Drug_Release Linker Cleavage Cell_Death Apoptosis/ Cell Death Drug_Release->Cell_Death Induces

Caption: Mechanism of action for folate receptor-targeted drug conjugates.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow General Experimental Workflow for In Vivo Efficacy Studies Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_Initiation Tumor Size ~100-200 mm³? Tumor_Growth->Treatment_Initiation Treatment_Initiation->Tumor_Growth No Group_Assignment Randomize into Treatment Groups Treatment_Initiation->Group_Assignment Yes Dosing Administer this compound/ Vehicle Control Group_Assignment->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint End of Study? Monitoring->Endpoint Endpoint->Dosing No Data_Analysis Tumor Excision & Data Analysis Endpoint->Data_Analysis Yes End End Data_Analysis->End Troubleshooting_Dosage Troubleshooting In Vivo Dosage Adjustments Initial_Dose Initial Dose Selection Observe_Outcome Observe Animal Response Initial_Dose->Observe_Outcome Toxicity High Toxicity? Observe_Outcome->Toxicity Efficacy No Efficacy? Toxicity->Efficacy No Reduce_Dose Decrease Dose Toxicity->Reduce_Dose Yes Increase_Dose Increase Dose Efficacy->Increase_Dose Yes Check_FR Verify FRα Expression Efficacy->Check_FR Consider Optimal_Dose Optimal Dose Range Efficacy->Optimal_Dose No Reduce_Dose->Observe_Outcome Increase_Dose->Observe_Outcome Check_FR->Observe_Outcome

References

Validation & Comparative

Validating EC089 Binding to Folate Receptor Alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the binding of EC089 (Epofolate) to Folate Receptor Alpha (FRα). It also presents a comparative analysis with other FRα-targeting agents, supported by detailed experimental protocols and data visualizations to aid in research and development decisions.

Comparative Analysis of FRα Binding Agents

The affinity and specificity of a ligand for its receptor are critical parameters in the development of targeted therapies. The following table summarizes the binding affinities of this compound and other notable FRα-targeting agents.

CompoundTypeFRα Binding Affinity (Kd or Ki)Specificity Notes
This compound (Epofolate) Folate-drug conjugate (Epothilone)High affinity (specific values not readily available in provided context)Binds to FRα.[1]
Folic AcidNatural LigandHigh affinityBinds to both FRα and FRβ isoforms.[2]
Vintafolide (EC145)Folate-drug conjugate (Vinca alkaloid)~0.1 nM[3]Targets both FRα and FRβ.[4]
Mirvetuximab SoravtansineAntibody-drug conjugate (Maytansinoid)≤ 0.1 nM[3]Highly specific for FRα.[3][5]
EC17 (Folate-FITC)Folate-imaging agent conjugateHigh affinity[3]Binds to FRβ, leading to lower specificity than antibody-based agents.[3]
EC20 (⁹⁹ᵐTc-etarfolatide)Folate-radiopharmaceutical conjugateHigh affinity[3]Binds to FRβ, resulting in lower specificity compared to antibody-based agents.[3]

Experimental Protocols for FRα Binding Validation

Accurate validation of ligand binding to FRα is essential. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is fundamental in determining the binding affinity (Ki or IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand from FRα.[3]

1. Materials:

  • Receptor Source: Cell membranes or whole cells expressing FRα (e.g., SKOV3 cells).[6]

  • Radioligand: [³H]folic acid.[3]

  • Test Compound: this compound or other unlabeled competitors.[3]

  • Buffer: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Instrumentation: Scintillation counter, filtration apparatus.[3][7]

2. Procedure:

  • Membrane Preparation (if applicable): Harvest and homogenize cells expressing FRα. Isolate cell membranes through centrifugation.[3][7]

  • Assay Setup: In a 96-well plate, combine the FRα-expressing membranes or whole cells with a fixed concentration of [³H]folic acid.[3]

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound). For non-specific binding control, use a high concentration of unlabeled folic acid.[3]

  • Incubation: Incubate at 4°C to reach binding equilibrium.[3]

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold binding buffer.[3][7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[3]

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.[3]

  • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[3]

Cellular Uptake Assay

This functional assay measures the internalization of a labeled folate conjugate into FRα-positive cells, confirming receptor-mediated endocytosis.[3]

1. Materials:

  • Cell Lines: FRα-positive (e.g., SKOV3, HeLa), and FRα-negative cell lines for control.[3][6][8]

  • Test Compound: Fluorescently labeled this compound or other folate conjugates.[3]

  • Media: Folate-free cell culture medium.[3]

  • Instrumentation: Flow cytometer or fluorescence microscope.

2. Procedure:

  • Cell Culture: Seed cells in appropriate plates and allow them to adhere.[3]

  • Treatment: Wash cells with folate-free media and then incubate with various concentrations of the fluorescently labeled test compound.[3]

  • Incubation: Allow time for cellular uptake (e.g., 1-4 hours) at 37°C.[3]

  • Washing: Wash cells to remove unbound compound.[3]

  • Analysis: Quantify the internalized compound using flow cytometry or visualize via fluorescence microscopy.[3]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate essential pathways and workflows.

FRα-Mediated Drug Delivery Pathway cluster_cell This compound This compound (Folate-Drug Conjugate) FRa Folate Receptor α (FRα) This compound->FRa Endocytosis Receptor-Mediated Endocytosis FRa->Endocytosis Internalization Cell_Membrane Cancer Cell Membrane Endosome Endosome (Acidic Environment) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Cytotoxicity Cytotoxicity & Apoptosis Drug_Release->Cytotoxicity

Caption: FRα-Mediated Drug Delivery Pathway

The diagram above illustrates the mechanism by which this compound is internalized by cancer cells. Upon binding to FRα on the cell surface, the complex is brought into the cell through endocytosis.[9] The acidic environment of the endosome facilitates the release of the cytotoxic payload, leading to cell death.[9]

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation Receptor_Source Prepare FRα Source (Membranes or Whole Cells) Assay_Setup Assay Setup in 96-well Plate Receptor_Source->Assay_Setup Radioligand Prepare [³H]folic acid Radioligand->Assay_Setup Competitor Prepare Unlabeled Competitor (this compound) Competitor->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC₅₀ & Ki Determination) Quantification->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.[3]

References

A Comparative Guide to Folate-Drug Conjugates for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor alpha (FRα) has emerged as a promising therapeutic target in oncology due to its overexpression in various solid tumors, including ovarian, lung, and breast cancers, and its limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery. Folate-drug conjugates (FDCs) are designed to exploit this by linking a folate molecule to a potent cytotoxic agent, enabling selective delivery of the payload to cancer cells. This guide provides a comparative overview of the efficacy of key folate-drug conjugates, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: Folate-Drug Conjugate Internalization and Payload Release

Folate-drug conjugates exert their cytotoxic effects through a multi-step process initiated by binding to FRα on the cancer cell surface. The general mechanism is as follows:

  • Binding: The folate moiety of the conjugate binds with high affinity to the FRα expressed on the tumor cell.

  • Endocytosis: Upon binding, the FRα-conjugate complex is internalized into the cell through endocytosis, forming an endosome.

  • Payload Release: The acidic environment within the endosome cleaves the linker connecting the folate to the cytotoxic drug.

  • Cytotoxicity: The released cytotoxic payload then acts on its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Folate-Drug Conjugate Mechanism of Action Mechanism of Action of Folate-Drug Conjugates cluster_intracellular Intracellular Space FDC Folate-Drug Conjugate FRa Folate Receptor α (FRα) FDC->FRa 1. Binding Endosome Endosome Formation FRa->Endosome 2. Endocytosis Payload_Release Payload Release (Linker Cleavage) Endosome->Payload_Release 3. Acidification Cytotoxicity Cytotoxic Payload Induces Apoptosis Payload_Release->Cytotoxicity 4. Target Engagement

Mechanism of action for folate-drug conjugates.

Comparative Efficacy of Folate-Drug Conjugates

This section provides a comparative analysis of the clinical efficacy of prominent folate-drug conjugates. It is important to note that direct head-to-head clinical trials are limited, and the data presented here are from separate studies. Therefore, any cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

Antibody-Drug Conjugates (ADCs)

ADCs utilize a monoclonal antibody to target FRα, offering high specificity and a longer half-life compared to small molecule-drug conjugates.

Drug Name Trade Name Payload Key Clinical Trial(s) Patient Population Objective Response Rate (ORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS)
Mirvetuximab Soravtansine ElahereMaytansinoid DM4SORAYA (Phase 3)[1][2][3]Platinum-Resistant Ovarian Cancer (FRα-high, 1-3 prior therapies)32.4%6.9 months4.3 months
PICCOLO (Phase 2)[4][5][6]Platinum-Sensitive Ovarian Cancer (FRα-high, ≥3 prior therapies)51.9%8.3 months6.9 months
Luveltamab Tazevibulin (STRO-002) -Hemiasterlin derivativeSTRO-002-GM1 (Phase 1)[7][8]Recurrent, Platinum-Resistant/Sensitive Ovarian Cancer43.8% (in patients with FRα expression >25%)5.5 monthsNot Reported
Small Molecule-Drug Conjugates (SMDCs)

SMDCs use folic acid itself as the targeting ligand. They are smaller than ADCs, which may allow for better tumor penetration.

Drug Name Payload Key Clinical Trial(s) Patient Population Efficacy Highlights Current Status
Vintafolide (EC145) Desacetylvinblastine hydrazide (DAVLBH)PROCEED (Phase 3)[9][10][11]Platinum-Resistant Ovarian CancerPhase 2 showed a PFS improvement (5.0 vs 2.7 months) when combined with PLD.[12]Development halted after Phase 3 trial failed to meet its primary endpoint of PFS.[11]
EC1456 Tubulysin B hydrazide (TubBH)Phase 1[13][14][15]Advanced Solid TumorsShowed durable stable disease in some patients.[16] Preclinical studies showed potent anti-tumor activity, including in drug-resistant models.Phase 1 completed; further development status is not widely reported.

Experimental Protocols: Key Clinical Trials

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key trials mentioned.

Mirvetuximab Soravtansine: SORAYA Trial[1][3][17][18][19]
  • Study Design: A Phase 3, single-arm, open-label study.

  • Patient Population: Patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression (as determined by the Ventana FOLR1 [FOLR1-2.1] RxDx Assay) who had received one to three prior systemic treatment regimens.

  • Intervention: Mirvetuximab soravtansine administered intravenously at a dose of 6 mg/kg (based on adjusted ideal body weight) on day 1 of a 21-day cycle.

  • Primary Endpoint: Confirmed objective response rate (ORR) as assessed by the investigator.

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

SORAYA Trial Workflow SORAYA Clinical Trial Workflow Screening Patient Screening - Platinum-Resistant Ovarian Cancer - 1-3 Prior Therapies - FRα High Expression Enrollment Enrollment Screening->Enrollment Treatment Mirvetuximab Soravtansine (6 mg/kg IV, q3w) Enrollment->Treatment Evaluation Tumor Assessment (RECIST 1.1) Treatment->Evaluation Every 2 cycles Follow_Up Follow-Up Treatment->Follow_Up Discontinuation Evaluation->Treatment If no progression Endpoints Primary Endpoint: - Objective Response Rate (ORR) Secondary Endpoints: - Duration of Response (DOR) - Progression-Free Survival (PFS) - Overall Survival (OS) Evaluation->Endpoints Data Analysis

A simplified workflow of the SORAYA clinical trial.
Luveltamab Tazevibulin (STRO-002): STRO-002-GM1 Trial[7][8][20][21]

  • Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.

  • Patient Population: Patients with recurrent, platinum-resistant or platinum-sensitive epithelial ovarian cancer (including fallopian tube or primary peritoneal cancer).

  • Intervention: Luveltamab tazevibulin administered intravenously every 21 days at escalating doses. The expansion phase randomized patients to 4.3 mg/kg or 5.2 mg/kg.

  • Primary Endpoint: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.

  • Secondary Endpoints: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity (ORR, DOR).

Vintafolide (EC145): PROCEED Trial[9][10]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with folate receptor-positive, platinum-resistant ovarian cancer. FR positivity was determined using the companion diagnostic imaging agent, etarfolatide (99mTc-etarfolatide).

  • Intervention: Vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus placebo with PLD.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.

EC1456: Phase 1 Trial[13][14][15][16]
  • Study Design: A Phase 1, open-label, dose-escalation study.

  • Patient Population: Patients with advanced solid tumors.

  • Intervention: EC1456 administered intravenously on various schedules (e.g., twice weekly, once weekly).

  • Primary Endpoint: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose and schedule.

  • Secondary Endpoints: Safety, pharmacokinetics, and preliminary efficacy.

Conclusion

The landscape of folate-drug conjugates for cancer therapy is evolving, with antibody-drug conjugates like mirvetuximab soravtansine demonstrating significant clinical benefit and achieving regulatory approval for specific patient populations. Small molecule-drug conjugates have shown promise in earlier clinical phases but have faced challenges in late-stage development. The success of these targeted therapies hinges on appropriate patient selection through biomarker testing for FRα expression. Future research will likely focus on novel payloads, linker technologies, and combination strategies to further enhance the efficacy and safety of folate-drug conjugates in the treatment of cancer.

References

A Comparative Analysis of Folate Receptor-Targeted Therapy and Traditional Chemotherapy in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of vintafolide (EC145) versus standard cytotoxic agents, providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms, efficacy, and experimental validation.

The landscape of oncology is continually evolving, with a significant shift towards targeted therapies that promise enhanced efficacy and reduced off-target toxicities compared to traditional chemotherapy. One such approach involves leveraging the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells. This guide provides a comparative analysis of a notable FRα-targeted agent, vintafolide (formerly EC145), and traditional chemotherapy in the context of platinum-resistant ovarian cancer, a challenging therapeutic area. While the user's query specified "EC089," publicly available scientific literature extensively details the development and clinical evaluation of vintafolide (EC145), a folate-drug conjugate, which will serve as the primary example for this analysis.

Mechanism of Action: A Tale of Two Strategies

Traditional chemotherapy, the cornerstone of cancer treatment for decades, primarily relies on cytotoxic agents that target rapidly dividing cells. These drugs, such as pegylated liposomal doxorubicin (PLD), interfere with fundamental cellular processes like DNA replication or cell division, leading to the death of both cancerous and healthy proliferating cells, which often results in significant side effects.[1]

In contrast, vintafolide represents a targeted approach. It is a small molecule drug conjugate (SMDC) composed of folic acid linked to a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[2][3] This design exploits the high expression of FRα on ovarian cancer cells.[2] Vintafolide binds with high affinity to FRα, prompting the cell to internalize the conjugate through endocytosis.[3][4] Once inside the cell's endosome, the acidic environment cleaves the linker, releasing the cytotoxic DAVLBH payload directly into the cancer cell.[3][5] DAVLBH then disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis.[3] This targeted delivery system is designed to concentrate the cytotoxic agent in tumor cells while minimizing exposure to healthy tissues that express low levels of FRα.

dot

Caption: Comparative mechanisms of vintafolide and traditional chemotherapy.

Preclinical and Clinical Efficacy: A Comparative Overview

The therapeutic potential of vintafolide in combination with traditional chemotherapy has been investigated in several clinical trials. The PRECEDENT trial, a randomized Phase II study, evaluated the efficacy of vintafolide combined with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer.[6][7] The results of this study are summarized and compared with typical outcomes for single-agent traditional chemotherapy in this patient population.

It is crucial to note, however, that the subsequent PROCEED Phase III trial, designed to confirm the findings of the PRECEDENT trial, was halted. An interim analysis recommended stopping the trial because vintafolide in combination with PLD did not demonstrate a statistically significant improvement in progression-free survival compared to PLD plus placebo. This outcome underscores the challenges of translating promising Phase II results into Phase III success and provides a critical perspective for this comparative analysis.

ParameterVintafolide + PLD (PRECEDENT Trial)[6][7][8]PLD Alone (PRECEDENT Trial)[6][7][8]Single-Agent Traditional Chemotherapy (Historical Data)[1][9][10]
Median Progression-Free Survival (PFS) 5.0 months2.7 months3-4 months
Objective Response Rate (ORR) 18% (RECIST-confirmed)12% (RECIST-confirmed)10-15%
Disease Control Rate (DCR) 73%53%Not consistently reported

Experimental Protocols and Methodologies

A defining feature of the vintafolide clinical development program was the use of a companion diagnostic imaging agent, etarfolatide (EC20). Etarfolatide is a technetium-99m labeled folate conjugate used to identify patients whose tumors express FRα, thereby selecting a population more likely to respond to vintafolide.[6][11]

PRECEDENT Phase II Trial (NCT00722592) Experimental Design

The PRECEDENT trial was a randomized, open-label Phase II study with the following key design elements[6][7]:

  • Patient Population: Women with recurrent platinum-resistant ovarian cancer who had received up to two prior cytotoxic regimens.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either vintafolide in combination with PLD or PLD alone.

  • Dosing Regimen:

    • Vintafolide + PLD arm: Vintafolide (2.5 mg) was administered intravenously three times per week during weeks 1 and 3 of a 4-week cycle. PLD (50 mg/m²) was administered intravenously once every 28 days.[7]

    • PLD alone arm: PLD (50 mg/m²) was administered intravenously once every 28 days.[7]

  • Primary Endpoint: The primary objective was to compare progression-free survival (PFS) between the two treatment arms.[6]

  • Companion Diagnostic: Etarfolatide scanning was optional to assess the FRα status of tumors.[6]

dot

PRECEDENT_Trial_Workflow Patient_Population Platinum-Resistant Ovarian Cancer Patients Screening Optional Etarfolatide (EC20) Scan (To determine FRα status) Patient_Population->Screening Randomization Randomization (2:1) Screening->Randomization Arm_A Vintafolide + PLD Randomization->Arm_A Vintafolide + PLD Arm_B PLD Alone Randomization->Arm_B PLD Alone Treatment_A Vintafolide: 2.5 mg IV 3x/week (weeks 1 & 3) PLD: 50 mg/m² IV every 28 days Arm_A->Treatment_A Treatment_B PLD: 50 mg/m² IV every 28 days Arm_B->Treatment_B Endpoint Primary Endpoint: Progression-Free Survival (PFS) Treatment_A->Endpoint Treatment_B->Endpoint FRa_Signaling_Pathway Folate Folate / Vintafolide FRa Folate Receptor α (FRα) Folate->FRa Binds GP130 GP130 FRa->GP130 Associates with LYN LYN Kinase FRa->LYN Activates JAK JAK GP130->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation LYN->STAT3 ERK ERK LYN->ERK ERK->Proliferation

References

Validating the Therapeutic Efficacy of Folate Receptor-Targeted Therapy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic efficacy of folate receptor (FR)-targeted small molecule drug conjugates (SMDCs), using Vintafolide (EC145) as a primary example, in various xenograft models of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of targeted cancer therapies.

Introduction to Folate Receptor-Targeted Therapy

The folate receptor, particularly the alpha isoform (FRα), is a high-affinity receptor that is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression makes it an attractive target for delivering cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity. Vintafolide (formerly EC145) is a folate-drug conjugate that consists of folic acid linked to a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). This design allows for the targeted delivery of the cytotoxic payload to FR-positive cancer cells.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

Vintafolide exerts its cytotoxic effect through a targeted delivery mechanism facilitated by the folate receptor. The process begins with the binding of the folate moiety of Vintafolide to the FRα on the cancer cell surface. This binding triggers receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, engulfing the Vintafolide-FRα complex.

Inside the cell, the acidic environment of the endosome facilitates the cleavage of the disulfide linker connecting the folic acid to the DAVLBH payload. The released DAVLBH then enters the cytoplasm and disrupts microtubule formation, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis of the cancer cell.[1] The folate receptor is then recycled back to the cell surface.

Folate_Receptor_Signaling_Pathway Folate Receptor-Mediated Drug Delivery cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Vintafolide Vintafolide (Folate-Drug Conjugate) FR Folate Receptor (FRα) Vintafolide->FR Binding Endosome Endosome FR->Endosome Endocytosis Endosome->FR Receptor Recycling DAVLBH DAVLBH (Cytotoxic Payload) Endosome->DAVLBH Payload Release (Acidic pH) Microtubule_Disruption Microtubule Disruption DAVLBH->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of Vintafolide Action

Preclinical Efficacy of Vintafolide in Xenograft Models

The antitumor activity of Vintafolide has been evaluated in several preclinical xenograft models using human cancer cell lines that overexpress the folate receptor. These studies demonstrate potent and specific efficacy against FR-positive tumors.

Summary of Xenograft Studies
Tumor TypeCell LineAnimal ModelTreatment RegimenKey Findings
Nasopharyngeal CarcinomaKBNude Mice2 µmol/kg, intravenousComplete tumor regression in 5/5 mice.[2]
Murine LymphomaJ6456Nude Mice2 µmol/kg, intravenous4/5 mice remained tumor-free for 90 days.[2]

These studies highlight the robust antitumor activity of Vintafolide in FR-positive xenograft models, with a significant number of animals achieving complete and durable responses at well-tolerated doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines a general experimental workflow for assessing the efficacy of a targeted therapeutic like Vintafolide in a xenograft model.

Experimental_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture (FR-positive cancer cells) Tumor_Implantation 3. Tumor Implantation (Subcutaneous injection of cells) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (Immunocompromised mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers/Imaging) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization (Grouping of animals) Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vintafolide vs. Control) Randomization->Treatment Data_Collection 7. Data Collection (Tumor volume, body weight) Treatment->Data_Collection Endpoint 8. Study Endpoint (Tumor size limit, time) Data_Collection->Endpoint Data_Analysis 9. Data Analysis (Statistical comparison) Endpoint->Data_Analysis

Caption: Xenograft Study Workflow
Cell Culture and Animal Models

  • Cell Lines: Human cancer cell lines with high expression of folate receptor alpha (e.g., KB, IGROV-1, L1210) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor xenografts.

Tumor Implantation and Growth Monitoring
  • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

Treatment Administration
  • Once tumors reach a predetermined size, animals are randomized into treatment and control groups.

  • Vintafolide is typically administered intravenously. The control group receives a vehicle solution. Dosing and schedule are based on preclinical toxicology and efficacy studies.

Efficacy Evaluation
  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.

Comparison with Alternative Therapies

In preclinical studies, Vintafolide has been compared to its unconjugated cytotoxic payload, DAVLBH, and other standard-of-care chemotherapies.

MetricVintafolide (EC145)DAVLBH (Unconjugated)
Efficacy High antitumor activity in FR-positive tumors.Moderate activity, but at much higher, more toxic doses.
Toxicity Well-tolerated at therapeutic doses with minimal weight loss.[2]Significant toxicity, including weight loss, at doses required for a partial response.[2]
Specificity Targeted delivery to FR-positive cells.Non-specific cytotoxicity.

The data clearly indicates that by targeting the delivery of DAVLBH via the folate receptor, Vintafolide achieves superior efficacy and a significantly improved safety profile compared to the untargeted cytotoxic agent.

Conclusion

The preclinical data from xenograft models strongly support the therapeutic potential of Vintafolide as a targeted agent for FR-positive cancers. The folate-drug conjugate approach demonstrates a clear advantage in terms of both efficacy and safety when compared to the unconjugated cytotoxic drug. These findings have provided a solid rationale for the clinical development of Vintafolide and other folate receptor-targeted therapies. Further research and clinical trials are essential to fully realize the potential of this targeted approach in cancer treatment.

References

EC089 (Vintafolide): A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EC089's binding affinity and specificity for its primary target, the folate receptor (FR), versus other potential off-target receptors. The information presented is supported by available experimental data to aid in the assessment of this compound's selectivity profile.

This compound, also known as vintafolide, is a folic acid-drug conjugate that leverages the high expression of folate receptors on the surface of cancer cells to deliver a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH). The targeting moiety, a derivative of folic acid, is designed to bind with high affinity to the folate receptor, leading to internalization of the drug conjugate and subsequent release of the cytotoxic payload within the cancer cell. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.

Overview of Folate Transport Mechanisms

To understand the cross-reactivity profile of this compound, it is essential to consider the primary mechanisms of folate uptake in cells. In addition to the high-affinity folate receptors (FRs), which include several isoforms (α, β, γ, and δ), mammalian cells also utilize two other major folate transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). These transporters differ in their affinity for folates, pH dependence, and tissue distribution.

This compound Interaction with Folate Receptors and Transporters

Experimental evidence indicates that this compound exhibits a high degree of specificity for the folate receptor. Its cellular uptake is primarily mediated by FR, with negligible interaction with the other major folate transporters, RFC and PCFT.

Quantitative Data on Receptor and Transporter Interaction

The following table summarizes the available quantitative and qualitative data on the interaction of this compound with different folate receptors and transporters.

Receptor/TransporterThis compound (Vintafolide) InteractionFolic Acid Interaction (for comparison)Key Findings
Folate Receptor (FR) High Affinity High Affinity (Kd ~0.1 nM) [1]The binding affinity of vintafolide for the folate receptor is approximately half that of folic acid.[2]
Folate Receptor α (FRα)High AffinityHigh AffinityVintafolide's cytotoxic activity is dependent on FRα expression.[2]
Folate Receptor β (FRβ)BindsHigh AffinityWhile direct quantitative binding data for vintafolide with FRβ is not readily available, folate-drug conjugates are known to bind to all FR isoforms.
Reduced Folate Carrier (RFC) Not a substrate SubstrateStudies using isogenic Chinese hamster ovary (CHO) cell lines engineered to express RFC showed no specific transport of vintafolide.[3]
Proton-Coupled Folate Transporter (PCFT) Not a substrate SubstrateStudies using isogenic CHO cell lines engineered to express PCFT showed no specific transport of vintafolide.[3]

Signaling and Internalization Pathway

The binding of this compound to the folate receptor initiates a cascade of events leading to the internalization of the drug conjugate and the release of its cytotoxic payload. This process is a critical determinant of the drug's therapeutic efficacy.

This compound Internalization and Payload Release Pathway This compound This compound (Vintafolide) FR Folate Receptor (FRα) This compound->FR Binding Endosome Endosome FR->Endosome Internalization via Endocytosis Cell_Membrane Cell Membrane DAVLBH DAVLBH (Cytotoxic Payload) Endosome->DAVLBH Payload Release (Linker Cleavage) Microtubule_Disruption Microtubule Disruption DAVLBH->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: this compound binds to the folate receptor, is internalized, and releases its cytotoxic payload.

Experimental Methodologies

The determination of this compound's cross-reactivity with other receptors relies on specific and sensitive experimental assays. The following sections detail the methodologies employed in key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the folate receptor in comparison to the natural ligand, folic acid.

Objective: To quantify the binding affinity (Kd or Ki) of this compound for the folate receptor.

Experimental Workflow:

Competitive Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prep_Cells Prepare FR-expressing cells (e.g., KB cells) Incubation Incubate cells with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor Prep_Cells->Incubation Prep_Radioligand Prepare Radiolabeled Folic Acid (e.g., [3H]Folic Acid) Prep_Radioligand->Incubation Prep_Competitor Prepare Unlabeled Competitor (this compound or Folic Acid) Prep_Competitor->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify bound radioactivity (e.g., scintillation counting) Separation->Detection Analysis Plot data and determine IC50; Calculate Ki value Detection->Analysis

Caption: Workflow for determining the binding affinity of this compound to the folate receptor.

Detailed Protocol:

  • Cell Culture: Human nasopharyngeal carcinoma (KB) cells, which are known to overexpress folate receptor alpha, are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared from the cultured KB cells by homogenization and centrifugation to isolate the membrane fraction containing the folate receptors.

  • Binding Assay:

    • A fixed concentration of radiolabeled folic acid (e.g., [3H]folic acid) is incubated with the cell membrane preparation.

    • Increasing concentrations of unlabeled this compound or unlabeled folic acid (as a positive control) are added to compete with the radiolabeled folic acid for binding to the folate receptors.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand using a rapid filtration method through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Uptake Assay for Folate Transporters

This assay is designed to assess whether this compound is a substrate for the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT).

Objective: To determine if this compound is transported into cells via RFC or PCFT.

Experimental Workflow:

Cellular Uptake Assay Workflow for Folate Transporters cluster_0 Cell Line Preparation cluster_1 Uptake Experiment cluster_2 Measurement & Analysis CHO_Cells Use isogenic Chinese Hamster Ovary (CHO) cell lines: - Transporter-null (parental) - RFC-expressing - PCFT-expressing - FRα-expressing (control) Incubate_this compound Incubate each cell line with radiolabeled this compound ([3H]Vintafolide) CHO_Cells->Incubate_this compound Incubate_Control Incubate with a known substrate as a positive control (e.g., [3H]Methotrexate for RFC and PCFT) CHO_Cells->Incubate_Control Wash_Lyse Wash cells to remove unbound compound and lyse the cells Incubate_this compound->Wash_Lyse Incubate_Control->Wash_Lyse Quantify Measure intracellular radioactivity (scintillation counting) Wash_Lyse->Quantify Compare Compare uptake levels across different cell lines Quantify->Compare

Caption: Workflow to assess this compound transport via RFC and PCFT.

Detailed Protocol:

  • Cell Lines: A panel of Chinese Hamster Ovary (CHO) cell lines is used. This includes a parental cell line that does not express functional FR, RFC, or PCFT, and isogenic cell lines that have been engineered to stably express either human RFC, human PCFT, or human FRα.

  • Uptake Assay:

    • The different CHO cell lines are seeded in culture plates.

    • Cells are incubated with a radiolabeled form of this compound (e.g., [3H]vintafolide) for a defined period.

    • The incubation is performed under conditions optimal for the activity of each transporter (e.g., neutral pH for RFC and acidic pH for PCFT).

    • As a positive control, the uptake of a known substrate, such as [3H]methotrexate, is measured in parallel.

  • Measurement: After incubation, the cells are washed extensively with a cold buffer to remove any unbound radiolabeled compound from the cell surface. The cells are then lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The level of intracellular radioactivity is normalized to the total protein content of the cell lysate. The uptake of [3H]vintafolide in the RFC- and PCFT-expressing cell lines is compared to the uptake in the parental (transporter-null) cell line. A significant increase in uptake in the transporter-expressing cells compared to the parental cells would indicate that this compound is a substrate for that transporter. The results for this compound showed no significant uptake by RFC or PCFT-expressing cells, in contrast to the known substrate methotrexate.[3]

Conclusion

The available experimental data strongly supports the high specificity of this compound (vintafolide) for the folate receptor. Competitive binding assays demonstrate its high affinity for the receptor, comparable to that of the natural ligand, folic acid. Furthermore, cellular uptake studies using engineered cell lines have shown that this compound is not a substrate for the other major folate transporters, the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). This high degree of selectivity for the folate receptor is a key feature of this compound, underpinning its targeted delivery mechanism to cancer cells that overexpress this receptor. While quantitative data on the binding affinity to all folate receptor isoforms would provide a more complete picture, the existing evidence points towards a favorable cross-reactivity profile for this compound.

References

Unraveling the Identity of EC089: A Case of Mistaken Identity and a Scarcity of Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the folate receptor-targeted compound "EC089" has yielded no direct results, suggesting a possible typographical error in the query. It is highly probable that the intended compound is EC0489 , a folate-targeted anticancer drug conjugate developed by Endocyte Inc. This report provides the available information on EC0489 and contextualizes it within the broader landscape of folate receptor-targeted therapies, while highlighting the current limitations in providing a detailed comparative analysis of its uptake in high versus low folate receptor-expressing cells due to the scarcity of publicly available data.

In 2009, Endocyte Inc. announced the initiation of a Phase 1 clinical trial for EC0489.[1][2] This compound comprises a folate analogue linked to a microtubule destabilizing agent, designed to specifically target cancer cells that overexpress folate receptors.[1] The therapeutic strategy hinges on the principle of receptor-mediated endocytosis: the folate portion of the conjugate binds with high affinity to the folate receptor on the cancer cell surface, leading to the internalization of the drug and subsequent cytotoxic effects.[3] This targeted delivery aims to enhance the therapeutic index by maximizing the drug concentration at the tumor site while minimizing exposure to healthy tissues, which typically have low to no folate receptor expression.[1][4]

The Challenge of Data Scarcity

Despite the announcement of its entry into clinical trials, there is a notable absence of published, peer-reviewed literature detailing the preclinical and clinical development of EC0489. Specifically, quantitative data comparing the uptake of EC0489 in cell lines with varying levels of folate receptor expression are not publicly available. This lack of data precludes the creation of a detailed comparison guide as originally requested, including quantitative data tables and specific experimental protocols related to EC0489.

A Broader Look at Folate Receptor-Targeted Drug Conjugates

To provide a relevant framework, it is useful to consider other folate receptor-targeted small molecule drug conjugates (SMDCs) that have been more extensively studied. Compounds such as vintafolide (EC145) and EC2629 have progressed further in clinical development, and their mechanisms of action offer insights into how EC0489 might function.[5][6]

These agents demonstrate a clear correlation between folate receptor expression levels and drug efficacy. For instance, preclinical studies with other folate-targeted conjugates have consistently shown significantly higher uptake and cytotoxicity in folate receptor-positive cancer cells (e.g., KB, IGROV-1) compared to folate receptor-negative cells.[5] This differential uptake is a cornerstone of their targeted therapeutic effect.

Experimental Approaches to Quantifying Uptake

While specific protocols for EC0489 are unavailable, the following outlines a general experimental workflow that researchers would typically employ to compare the uptake of a folate-targeted drug conjugate in high versus low folate receptor-expressing cells.

General Experimental Workflow

G cluster_0 Cell Line Selection & Culture cluster_1 Experimental Treatment cluster_2 Uptake Measurement cluster_3 Data Analysis High_FR High Folate Receptor Expressing Cells (e.g., KB) Treatment Incubate cells with fluorescently-labeled EC0489 High_FR->Treatment Competition Co-incubate with excess free folic acid (Control) High_FR->Competition Low_FR Low Folate Receptor Expressing Cells (e.g., A549) Low_FR->Treatment Low_FR->Competition Flow_Cytometry Flow Cytometry Analysis Treatment->Flow_Cytometry Confocal_Microscopy Confocal Microscopy Treatment->Confocal_Microscopy Lysis Cell Lysis & Quantification Treatment->Lysis Competition->Flow_Cytometry Competition->Confocal_Microscopy Competition->Lysis Comparison Compare Uptake: High FR vs. Low FR Flow_Cytometry->Comparison Specificity Assess Specificity: Treatment vs. Competition Flow_Cytometry->Specificity Confocal_Microscopy->Comparison Confocal_Microscopy->Specificity Lysis->Comparison Lysis->Specificity

Caption: Generalized workflow for comparing folate-targeted drug uptake.

The Underlying Signaling Pathway: Folate Receptor-Mediated Endocytosis

The uptake of folate-drug conjugates like EC0489 is governed by the folate receptor-mediated endocytosis pathway. This process is a highly specific and efficient mechanism for internalizing molecules bound to the folate receptor.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_0 Cell Surface Events cluster_1 Internalization cluster_2 Intracellular Trafficking & Drug Release cluster_3 Cellular Effect EC0489 EC0489 Binding Binding of EC0489 to FR EC0489->Binding FR Folate Receptor (FR) FR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Formation of Early Endosome Endocytosis->Endosome Late_Endosome Maturation to Late Endosome Endosome->Late_Endosome Lysosome Fusion with Lysosome Late_Endosome->Lysosome Drug_Release Release of Cytotoxic Payload Lysosome->Drug_Release Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Pathway of folate receptor-mediated drug delivery.

Conclusion

While the initial query for "this compound" likely refers to the folate-targeted drug conjugate EC0489, a comprehensive comparison of its uptake in high versus low folate receptor-expressing cells is not feasible at this time due to the lack of publicly available data. The information that is available confirms its identity as a folate-targeted microtubule inhibitor that entered Phase 1 clinical trials. Insights from more extensively studied folate-targeted agents strongly suggest that the efficacy of EC0489 would be directly correlated with the level of folate receptor expression on cancer cells. Further publication of preclinical and clinical data on EC0489 is necessary to enable a detailed and quantitative comparative analysis.

References

In Vitro Validation of Folate Receptor Targeting Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro targeting specificity of folate receptor (FR)-targeted agents. Due to the limited publicly available information specifically for a compound designated "EC089," this document will use a representative folate-drug conjugate, here termed This compound (as a placeholder) , and compare its performance with other known FR-targeting agents based on established experimental data for similar compounds. The primary focus is to provide a framework for evaluating targeting specificity through in vitro assays.

The folate receptor, particularly the alpha isoform (FRα), is a well-established target for cancer therapeutics due to its overexpression in various malignancies, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2][3][4] The therapeutic strategy involves conjugating a cytotoxic agent to folic acid or a folate analog, which then binds to FRα and is internalized by cancer cells, leading to selective cell death.[3][5]

Comparative Performance of FR-Targeted Agents

The targeting specificity of a folate-drug conjugate is determined by its binding affinity and selective cytotoxicity towards FR-positive cells. The following table summarizes key in vitro performance metrics for our placeholder This compound and a comparator, based on typical data for such agents.

Parameter This compound (Placeholder) Comparator Agent (e.g., Folate-Maytansinoid Conjugate) Reference/Method
Target Receptor Folate Receptor Alpha (FRα)Folate Receptor Alpha (FRα)Competitive Binding Assay
Binding Affinity (Kd) ~1-10 nM~1-10 nMRadioligand Binding Assay
In Vitro Cytotoxicity (IC50) in FR+ cells (e.g., KB cells) Low nM range (e.g., 5-50 nM)Low nM range (e.g., 5-50 nM)Cell Viability Assay (e.g., MTT, CellTiter-Glo)
In Vitro Cytotoxicity (IC50) in FR- cells (e.g., A549 cells) >10 µM>10 µMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Specificity Index (IC50 FR- / IC50 FR+) >200>200Calculated

Note: The data presented for "this compound (Placeholder)" is representative of potent folate-drug conjugates and is intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of targeting specificity.

Competitive Binding Assay

This assay determines the binding affinity of the test compound to the folate receptor.

Objective: To quantify the binding affinity (Kd) of this compound to folate receptors on FR-positive cells.

Materials:

  • FR-positive cells (e.g., KB, MCF-7)

  • Folate-deficient cell culture medium

  • Radiolabeled folic acid (e.g., ³H-folic acid)

  • Test compound (this compound)

  • Unlabeled folic acid (for competition)

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and fluid

Procedure:

  • Culture FR-positive cells in folate-deficient medium for at least 24 hours prior to the experiment.

  • Seed a known number of cells (e.g., 1x10⁶ cells/well) in a multi-well plate.

  • Prepare serial dilutions of the test compound (this compound) and unlabeled folic acid.

  • Incubate the cells with a constant concentration of radiolabeled folic acid and varying concentrations of the test compound or unlabeled folic acid for a specified time (e.g., 1 hour) at 4°C to prevent internalization.

  • Wash the cells with ice-cold PBS to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the competitor.

  • Calculate the IC50 (concentration of the test compound that displaces 50% of the radioligand) and subsequently the Kd.

In Vitro Cytotoxicity Assay

This assay measures the cell-killing ability of the drug conjugate in both FR-positive and FR-negative cell lines to determine its specificity.

Objective: To determine the IC50 of this compound in FR-positive and FR-negative cell lines.

Materials:

  • FR-positive cell line (e.g., KB)

  • FR-negative cell line (e.g., A549)

  • Appropriate cell culture media

  • Test compound (this compound)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed both FR-positive and FR-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Treat the cells with varying concentrations of this compound for a period of 72 hours.

  • To confirm FR-specificity, include a control group for the FR-positive cells where the cells are co-incubated with an excess of free folic acid.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the drug concentration and determine the IC50 value.

Visualizations

Signaling and Uptake Pathway

The following diagram illustrates the mechanism of FR-mediated drug uptake.

Folate_Receptor_Pathway Folate Receptor-Mediated Drug Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Folate-Drug Conjugate) FR Folate Receptor (FRα) This compound->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Cellular Effect

Caption: Folate Receptor-Mediated Drug Uptake Pathway.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro validation of an FR-targeting agent.

In_Vitro_Validation_Workflow In Vitro Validation Workflow for FR-Targeted Agents start Start: Compound Synthesis cell_culture Cell Line Selection & Culture (FR+ and FR-) start->cell_culture binding_assay Competitive Binding Assay cell_culture->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay cell_culture->cytotoxicity_assay data_analysis Data Analysis (Kd, IC50, Specificity Index) binding_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion on Targeting Specificity data_analysis->conclusion

Caption: Workflow for In Vitro Validation.

References

Head-to-head comparison of EC089 and EC1456

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between EC089 and EC1456 cannot be provided at this time. Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound designated as this compound. In contrast, EC1456 is a well-documented investigational agent.

Therefore, this guide will provide a comprehensive overview of EC1456, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to serve as a valuable resource for researchers, scientists, and drug development professionals.

EC1456: A Folate Receptor-Targeted Tubulysin Conjugate

EC1456 is an investigational small molecule drug conjugate (SMDC) designed to target and treat cancers that overexpress the folate receptor (FR).[1][2][3] It consists of three key components: a folate molecule for targeting, a potent microtubule inhibitor called tubulysin B hydrazide (TubBH) as the cytotoxic payload, and a bioreleasable linker system that connects the two.[2][3]

Mechanism of Action

The therapeutic strategy of EC1456 is based on the targeted delivery of its cytotoxic payload to cancer cells. The folate receptor is highly expressed in a variety of cancers, including lung and ovarian cancer, while its expression in normal tissues is limited.[2][3] EC1456 leverages this differential expression. The folate component of EC1456 binds with high affinity to FR-positive cancer cells, leading to the internalization of the conjugate through endocytosis.[2][3] Once inside the cell, the linker is cleaved, releasing the tubulysin B hydrazide payload. TubBH then exerts its potent anti-cancer effect by inhibiting tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[1]

EC1456 EC1456 FR Folate Receptor (FR) (on cancer cell surface) EC1456->FR Binding Endocytosis Endocytosis FR->Endocytosis Endosome Endosome Endocytosis->Endosome Linker_Cleavage Linker Cleavage Endosome->Linker_Cleavage TubBH Tubulysin B Hydrazide (TubBH) (Cytotoxic Payload) Linker_Cleavage->TubBH Release Tubulin Tubulin TubBH->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of EC1456.

Preclinical Data

Preclinical studies have demonstrated the potent and specific anti-tumor activity of EC1456 against FR-positive cancer models.

In Vitro Activity
  • EC1456 showed dose-responsive activity against FR-positive cells with approximately 1000-fold greater specificity compared to FR-negative cells.[4][5]

In Vivo Efficacy in Xenograft Models
Xenograft ModelTreatmentOutcomeReference
FR-positive human xenograftsNon-toxic doses of EC1456100% of mice cured[4]
Large tumors (up to 800 mm³)Non-toxic doses of EC1456100% of mice cured[4]
Vintafolide-resistant tumorsEC1456Partial to curative responses[4]
Cisplatin-resistant tumorsEC1456Partial to curative responses[4]
Paclitaxel-resistant tumorsEC1456Partial to curative responses[4]
Combination Therapy Studies

EC1456 has been evaluated in combination with standard-of-care chemotherapeutic agents, demonstrating synergistic effects.

Combination with EC1456Xenograft ModelOutcomeReference
CisplatinFR-expressing KB tumor modelEnhanced antitumor activity, some studies with 100% cure rates[5]
CarboplatinFR-expressing KB tumor modelEnhanced antitumor activity, some studies with 100% cure rates[5]
Paclitaxel/CarboplatinFR-expressing KB tumor modelImproved antitumor effect, 100% cures[5]
DocetaxelFR-expressing KB tumor model100% cures[5]
TopotecanFR-expressing KB tumor modelSignificantly greater antitumor effect[5]
BevacizumabFR-expressing KB tumor model100% cures[5]

Clinical Data

EC1456 has been evaluated in a Phase 1 clinical trial to determine its safety, tolerability, and recommended Phase 2 dose.

Phase 1 Study Design (NCT01999738)
  • Part A (Dose Escalation): Enrolled patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose across different schedules (twice weekly, once weekly, etc.).[2][3]

  • Part B (Expansion): Planned to evaluate the efficacy of EC1456 in patients with FR-positive non-small cell lung cancer (NSCLC), selected using the companion imaging agent 99mTc-etarfolatide.[2][3]

Key Findings from the Phase 1 Trial
  • Safety and Tolerability: As of May 2017, EC1456 was generally well-tolerated across all schedules evaluated.[2][3] The most common treatment-related adverse events were Grade 1 and 2, and included gastrointestinal issues, fatigue, metabolic changes, alopecia, and headache.[2][3]

  • Dose-Limiting Toxicities (DLTs): Five Grade 3 DLTs were observed: infusion reaction, headache, and abdominal pain at different dose levels and schedules.[2][3]

  • Efficacy: Durable stable disease of 12 weeks or longer was observed in 12 patients.[2][3]

  • Recommended Phase 2 Dose: The recommended Phase 2 dose was determined to be 6.0 mg/m² for the twice-weekly schedule and 12.5 mg/m² for the once-weekly schedule.[2][3]

However, in June 2017, it was announced that enrollment in the Phase 1b expansion cohort was being stopped.[6] Preliminary data from an ovarian cancer surgical study suggested that while the etarfolatide imaging agent successfully identified FR-positive patients, the intratumoral levels of the EC1456 payload might be lower than predicted by preclinical models.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of EC1456.

In Vivo Antitumor Activity in Xenograft Models

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Inoculation Subcutaneous Inoculation of Cancer Cells Animal_Model->Tumor_Inoculation Cell_Line Select FR-Positive Human Cancer Cell Line Cell_Line->Tumor_Inoculation Tumor_Growth Allow Tumors to Reach Predetermined Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization EC1456_Admin Administer EC1456 (various doses and schedules) Randomization->EC1456_Admin Control_Admin Administer Vehicle Control Randomization->Control_Admin Monitoring Monitor Tumor Volume and Body Weight EC1456_Admin->Monitoring Control_Admin->Monitoring Data_Collection Collect Tumor Volume Data Monitoring->Data_Collection Toxicity_Eval Assess Toxicity (e.g., weight loss, clinical signs) Monitoring->Toxicity_Eval Efficacy_Eval Evaluate Antitumor Efficacy (e.g., tumor growth inhibition, cures) Data_Collection->Efficacy_Eval

Caption: Workflow for in vivo antitumor activity studies.

  • Animal Models: Athymic nude mice are typically used for xenograft studies.

  • Cell Lines: Human cancer cell lines with high folate receptor expression (e.g., KB, M109, MDA-MB-231) are selected.[7]

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment and control groups.

  • Treatment Administration: EC1456 is administered intravenously at various doses and schedules (e.g., twice a week for two weeks). The control group receives a vehicle solution.

  • Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity. The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant morbidity.

Phase 1 Clinical Trial Protocol (NCT01999738)
  • Patient Population: Patients with advanced solid tumors who have progressed on standard therapies. Key inclusion criteria include age ≥18 years, ECOG performance status of 0-1, and adequate organ function.

  • Study Design: A multicenter, open-label, dose-escalation study.

  • Dose Escalation: A standard 3+3 dose-escalation design is used. Cohorts of 3-6 patients receive escalating doses of EC1456. Dose escalation proceeds if no dose-limiting toxicities (DLTs) are observed in the first cycle.

  • Treatment Administration: EC1456 is administered intravenously according to different schedules (e.g., twice weekly, once weekly).

  • Safety and Tolerability Assessment: Patients are monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are assessed during the first cycle of treatment.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of EC1456.

  • Efficacy Assessment: Tumor responses are evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

References

Assessing the Bystander Effect of Folate-Targeted Tubulysin Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of antibody-drug conjugates (ADCs) in solid tumors is not solely dependent on their ability to kill antigen-expressing cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses and kills neighboring antigen-negative cells, plays a crucial role in overcoming tumor heterogeneity and enhancing anti-tumor activity. This guide provides a comparative assessment of the bystander effect of a folate-targeted tubulysin drug conjugate, utilizing the EC089 linker technology, against other targeted therapies.

The Bystander Effect in Action: A Mechanistic Overview

The bystander effect of an ADC is a multi-step process that relies on the specific characteristics of its components: the targeting moiety, the linker, and the cytotoxic payload. In the case of a folate-tubulysin ADC, the process is initiated by the high-affinity binding of the folate ligand to folate receptor alpha (FRα), which is frequently overexpressed on the surface of various cancer cells.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Antigen-Positive Cancer Cell cluster_bystander_cell Antigen-Negative Cancer Cell ADC Folate-EC089-Tubulysin ADC FR Folate Receptor (FRα) ADC->FR 1. Binding Endosome Endosome FR->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Released Tubulysin (Membrane Permeable) Lysosome->Payload_Release 4. Linker Cleavage & Payload Release Microtubule_Disruption Microtubule Disruption & Apoptosis Payload_Release->Microtubule_Disruption 5. Target Cell Killing Bystander_Apoptosis Microtubule Disruption & Apoptosis Payload_Release->Bystander_Apoptosis 6. Diffusion & Bystander Killing

Mechanism of the ADC-mediated bystander effect.

Upon internalization via endocytosis, the ADC is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the this compound linker, releasing the potent tubulysin payload. Tubulysins are highly cytotoxic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. A key feature of the released tubulysin payload is its ability to permeate the cell membrane and diffuse into the tumor microenvironment, where it can be taken up by adjacent antigen-negative cancer cells, inducing their death and thus propagating the therapeutic effect.

Comparative Analysis of Bystander Effects

To contextualize the bystander effect of a folate-tubulysin conjugate, this guide compares it with two other well-characterized ADCs: Vintafolide (a folate-targeted ADC with a different payload) and Trastuzumab deruxtecan (a non-folate targeted ADC known for its potent bystander effect).

FeatureFolate-EC089-Tubulysin Conjugate (Hypothetical)Vintafolide (EC145)Trastuzumab deruxtecan (T-DXd)
Target Folate Receptor α (FRα)Folate Receptor α (FRα)Human Epidermal Growth Factor Receptor 2 (HER2)
Payload TubulysinDesacetylvinblastine monohydrazide (DAVLBH)Deruxtecan (a topoisomerase I inhibitor)
Linker Type Cleavable (e.g., this compound)Cleavable (disulfide)Cleavable (peptide)
Payload Permeability HighModerateHigh
Reported Bystander Effect Potent (inferred from tubulysin properties)Limited data availablePotent[1][2][3]
Quantitative Assessment of Bystander Killing

The bystander effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative "bystander" cells is then measured.

ADCTarget Cell Line (Antigen-Positive)Bystander Cell Line (Antigen-Negative)Assay ConcentrationBystander Cell Viability (% of control)Reference
Trastuzumab deruxtecan (T-DXd) SK-BR-3 (HER2-positive)MCF7-GFP (HER2-negative)1 µg/mLSignificantly reduced[2]
Vintafolide (EC145) Folate Receptor-High CellsFolate Receptor-Low/Negative CellsNot availableNot available-
Folate-Tubulysin Conjugate Folate Receptor-High CellsFolate Receptor-Low/Negative CellsNot availableNot available-

Experimental Protocols for Assessing Bystander Effect

Accurate assessment of the bystander effect is critical for the preclinical evaluation of ADCs. The following are detailed protocols for two common in vitro assays.

Co-culture Bystander Effect Assay

This assay directly measures the killing of bystander cells when co-cultured with target cells in the presence of the ADC.

Co_Culture_Workflow cluster_workflow Co-culture Bystander Effect Assay Workflow A 1. Cell Seeding - Antigen-positive (e.g., FRα-high) - Antigen-negative (fluorescently labeled) B 2. Co-culture Incubation (e.g., 24 hours) A->B C 3. ADC Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 72-96 hours) C->D E 5. Cell Viability Analysis (e.g., Flow Cytometry, High-Content Imaging) D->E

Workflow for the co-culture bystander effect assay.

Methodology:

  • Cell Lines:

    • Antigen-positive cell line (e.g., KB or IGROV-1 for FRα).

    • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP-MCF7) to allow for distinction from the antigen-positive cells.[2][4]

  • Seeding:

    • Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

    • Include monoculture controls for each cell line.

  • Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with serial dilutions of the folate-tubulysin ADC, Vintafolide, and a non-targeting control ADC.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cell killing (typically 72-96 hours).

  • Analysis:

    • Stain the cells with a viability dye (e.g., propidium iodide).

    • Analyze the plates using a high-content imaging system or flow cytometry to quantify the percentage of viable fluorescently labeled bystander cells.

Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by soluble factors (i.e., the released payload) secreted from the target cells.

Conditioned_Medium_Workflow cluster_workflow Conditioned Medium Transfer Assay Workflow A 1. Treat Antigen-Positive Cells with ADC (48-72h) B 2. Collect and Filter Conditioned Medium A->B C 3. Treat Antigen-Negative Cells with Conditioned Medium B->C D 4. Incubate (48-72h) and Assess Viability C->D

Workflow for the conditioned medium transfer assay.

Methodology:

  • Preparation of Conditioned Medium:

    • Seed the antigen-positive cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours.

    • Collect the culture supernatant.

    • Centrifuge and filter the supernatant to remove cells and debris.

  • Treatment of Bystander Cells:

    • Seed the antigen-negative cells in a new 96-well plate.

    • Replace the medium with the prepared conditioned medium.

  • Incubation and Analysis:

    • Incubate the bystander cells for 48-72 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

Conclusion

The bystander effect is a critical attribute of successful ADCs, particularly for the treatment of solid tumors with heterogeneous antigen expression. Folate-targeted tubulysin conjugates, leveraging a cleavable linker such as this compound, are rationally designed to elicit a potent bystander effect due to the high membrane permeability of the tubulysin payload. While direct comparative quantitative data remains to be established through head-to-head in vitro and in vivo studies, the principles of ADC design and the known properties of tubulysins suggest a strong potential for a significant bystander-mediated anti-tumor activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the bystander effect of novel ADCs, facilitating the development of more effective cancer therapeutics.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Laboratory Reagents (EC089)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper handling and disposal of laboratory reagents, referenced here as EC089. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling any chemical, it is imperative to review the specific Safety Data Sheet (SDS) provided by the manufacturer. The information below is a general guide based on common laboratory chemicals and should be supplemented with the product-specific SDS.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationsRationale
Eye Protection Safety glasses or goggles.Protects against splashes and aerosols.[1][2]
Hand Protection Impermeable and resistant chemical gloves.Prevents skin contact and potential sensitization.[1][2] The specific glove material should be chosen based on the chemical's properties and breakthrough time.
Body Protection Laboratory coat or lightweight protective clothing.Minimizes contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A suitable respiratory protective device may be necessary if aerosols or mists are formed or if ventilation is insufficient.[1][2]Prevents inhalation of hazardous fumes or particles.

First Aid Measures:

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with running water for several minutes, holding the eyelids open.[1][2] If symptoms persist, seek medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][4]
Ingestion Rinse the mouth with water. Do not induce vomiting.[1][2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them at rest.[3] If symptoms persist, seek medical attention.

Proper Disposal Procedures

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the general steps for the disposal of a laboratory chemical like this compound.

A 1. Identify Waste B 2. Segregate Waste A->B Chemical Properties C 3. Select Container B->C Compatibility D 4. Label Container C->D Clear Identification E 5. Store Securely D->E Safe Accumulation F 6. Arrange for Pickup E->F Authorized Disposal G Consult SDS & Institutional Guidelines G->A G->B G->C G->D G->E G->F

References

Essential Safety and Operational Guide for Handling EC089 (ECBN Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of EC089, identified as ECBN Hydrochloride (CAS No. 1029890-89-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

ECBN Hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[1] While specific occupational exposure limits have not been established, a cautious approach is mandatory.[1]

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.To protect eyes from splashes and airborne particles that can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) inspected before each use.To prevent skin contact, which can cause irritation.[1] Change gloves immediately if contaminated.
Body Protection A laboratory coat (Nomex® or similar flame-resistant material recommended) buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory.To protect the skin from accidental spills and contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. If airborne concentrations are high or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts should be used.To prevent respiratory tract irritation from inhaling dust or aerosols.[1][2]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure to ECBN Hydrochloride.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical advice if irritation occurs or persists.[1]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Handling and Storage

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.[3]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper).

  • In Solution: When dissolving the compound, add the solvent slowly to the solid. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin.[1] Decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

Storage Plan

Parameter Requirement
Temperature Store in a cool, dry place.[1] Some suppliers recommend long-term storage at -20°C.
Container Keep container tightly closed.[1]
Location Store in a well-ventilated, locked-up area.[1]
Incompatibilities Keep away from sources of ignition and incompatible materials (specific incompatibilities not listed, but avoid strong oxidizing agents as a general precaution).

Disposal Plan

All waste containing ECBN Hydrochloride must be treated as hazardous waste.

  • Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, tips) and liquid waste (e.g., unused solutions, rinsates) in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "ECBN Hydrochloride".

  • Container Rinsing: Empty containers that held ECBN Hydrochloride must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[4]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[1] Do not dispose of down the drain.

Diagrams

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify fume hood function B Locate emergency equipment (Eyewash, Shower) A->B C Don appropriate PPE B->C D Weigh/handle solid this compound in fume hood C->D E Prepare solutions D->E F Decontaminate surfaces and equipment E->F G Segregate and label hazardous waste F->G H Dispose of waste via EHS G->H I Spill or Exposure Occurs J Follow First Aid Procedures I->J K Notify Supervisor & EHS J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.